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(5-(o-Tolyl)pyridin-3-yl)methanol Documentation Hub

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  • Product: (5-(o-Tolyl)pyridin-3-yl)methanol
  • CAS: 887974-27-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis, Characterization, and Application of (5-(o-Tolyl)pyridin-3-yl)methanol

Executive Summary In modern drug discovery, biaryl systems containing heteroaromatic cores are privileged scaffolds. (5-(o-Tolyl)pyridin-3-yl)methanol represents a highly specialized building block that merges a hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, biaryl systems containing heteroaromatic cores are privileged scaffolds. (5-(o-Tolyl)pyridin-3-yl)methanol represents a highly specialized building block that merges a hydrogen-bond-donating benzylic alcohol with a sterically hindered biaryl axis. This structural motif is frequently utilized in the development of kinase inhibitors, epigenetic modulators, and central nervous system (CNS) therapeutics.

Unlike its less sterically encumbered isomers, the ortho-tolyl substitution introduces unique conformational dynamics (atropisomerism) that can significantly influence target-binding affinity. This whitepaper provides a comprehensive technical breakdown of its chemical identity, a self-validating synthetic protocol, and its downstream applications in medicinal chemistry.

Chemical Identity & Isomeric Context

While related isomers and halogenated precursors are widely documented in commercial databases, the specific unhalogenated ortho-isomer is typically synthesized as a custom intermediate. For instance, the meta-isomer is well-cataloged under CAS 887974-04-1, and halogenated precursors such as (2-chloro-5-(o-tolyl)pyridin-3-yl)methanol are commercially available for further functionalization[1]. Similarly, boronic acid derivatives like [5-(2-Methylphenyl)pyridin-3-yl]boronic acid are utilized as coupling partners in related syntheses[2].

Because the exact ortho-tolyl unhalogenated derivative is a specialized intermediate, it does not possess a universally registered public CAS number in standard open-access databases, making rigorous IUPAC nomenclature and structural validation critical.

Physicochemical Properties
PropertyValue
IUPAC Name [5-(2-methylphenyl)pyridin-3-yl]methanol
Common Name (5-(o-Tolyl)pyridin-3-yl)methanol
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES String Cc1ccccc1-c2cncc(CO)c2
Structural Features Pyridine core, benzylic alcohol, ortho-substituted biaryl axis
Isomeric Counterparts m-tolyl (CAS 887974-04-1); p-tolyl (CID 130118996)[3]

Synthetic Methodology: Sterically Hindered Cross-Coupling

The most robust method for constructing the (5-(o-Tolyl)pyridin-3-yl)methanol scaffold is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between (5-bromopyridin-3-yl)methanol and o-tolylboronic acid.

Mechanistic Rationale & Causality

The presence of the ortho-methyl group on the boronic acid introduces significant steric hindrance around the newly forming C-C bond.

  • Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ often fail or result in sluggish reactions due to the steric bulk. We employ Pd(dppf)Cl₂ . The bidentate dppf ligand has a large bite angle (approx. 99°), which forces the aryl groups closer together on the palladium center, thereby accelerating the rate-limiting reductive elimination step.

  • Solvent System: A biphasic mixture of 1,4-dioxane and water (4:1) is utilized. Dioxane effectively solubilizes the organic substrates and the Pd-complex, while water is essential to dissolve the inorganic base (K₂CO₃), facilitating the formation of the reactive trihydroxyboronate species required for transmetalation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + (5-Bromopyridin-3-yl)methanol TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + o-Tolylboronic acid + K2CO3 (Base) TransMet->Pd0 Reductive Elimination Product Biaryl Product Target Compound TransMet->Product Yields

Fig 1: Catalytic cycle for the synthesis of (5-(o-Tolyl)pyridin-3-yl)methanol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a specific observable metric to ensure the integrity of the reaction before proceeding.

Step 1: Reagent Preparation & Degassing

  • Charge a Schlenk flask with (5-bromopyridin-3-yl)methanol (1.0 equiv, 10 mmol) and o-tolylboronic acid (1.2 equiv, 12 mmol).

  • Add K₂CO₃ (2.5 equiv, 25 mmol) to ensure complete activation of the boronic acid.

  • Suspend the mixture in 50 mL of 1,4-dioxane/H₂O (4:1 v/v).

  • Validation Check: Sparge the mixture with N₂ gas for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex. Proper degassing is verified by the absence of black palladium particulate (Pd black) early in the reaction.

Step 2: Catalysis & Heating

  • Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) under a positive stream of N₂.

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z ~188/190) disappears, and the product mass (m/z [M+H]⁺ = 200.1) dominates the chromatogram.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature and dilute with 50 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with distilled water (2 x 30 mL) to remove the inorganic salts and 1,4-dioxane, followed by brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (98:2 to 95:5).

  • Validation Check: The product will elute as a distinct UV-active band (254 nm). Confirm purity via ¹H NMR (look for the distinct benzylic CH₂ singlet around 4.7 ppm and the ortho-methyl singlet around 2.2 ppm).

Workflow S1 1. Reagent Prep & Degassing S2 2. Pd-Catalyzed Coupling (90°C) S1->S2 S3 3. Aqueous Workup S2->S3 S4 4. Silica Gel Purification S3->S4 S5 5. LC-MS/NMR Validation S4->S5

Fig 2: Step-by-step synthetic workflow and isolation protocol.

Applications in Drug Development

The (5-(o-Tolyl)pyridin-3-yl)methanol scaffold is highly versatile in medicinal chemistry:

  • Atropisomeric Probes: The steric clash between the ortho-methyl group and the pyridine C4/C6 protons restricts free rotation around the biaryl bond. This creates stable or semi-stable rotational isomers (atropisomers). Researchers exploit this to lock molecules into bioactive conformations, increasing target selectivity and reducing off-target toxicity.

  • Electrophilic Building Blocks: The benzylic alcohol can be easily converted into a benzyl chloride or bromide using SOCl₂ or PBr₃. This electrophile can subsequently alkylate amines or phenols to build complex libraries of receptor antagonists.

  • Oxidation to Aldehydes: Treatment with Dess-Martin Periodinane (DMP) yields the corresponding pyridine-3-carboxaldehyde, a prime substrate for reductive aminations in the synthesis of targeted kinase inhibitors.

References

  • AOBChem USA. (2-chloro-5-(o-tolyl)pyridin-3-yl)methanol Catalog Entry. Accessed March 2026. 1

  • ChemSrc. [5-(2-Methylphenyl)pyridin-3-yl]boronic acid. Accessed March 2026. 2

  • Howei Pharm. CAS 887974-04-1 | (5-(m-Tolyl)pyridin-3-yl)methanol. Accessed March 2026.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • PubChem - NIH. (3-(p-Tolyl)pyridin-4-yl)methanol | C13H13NO | CID 130118996. Accessed March 2026. 3

Sources

Exploratory

Discovery of Novel Reactions Involving (5-(o-Tolyl)pyridin-3-yl)methanol: A Technical Guide to Late-Stage Functionalization

Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, the biaryl pyridine motif is a privileged pharmacophore. Specifically, (5-(o-Tolyl)pyridin-3-yl)methanol presents a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the biaryl pyridine motif is a privileged pharmacophore. Specifically, (5-(o-Tolyl)pyridin-3-yl)methanol presents a highly versatile, yet challenging, three-dimensional scaffold. It features three distinct reactive vectors:

  • The Electron-Deficient Pyridine Core: Susceptible to nucleophilic radical attack but resistant to traditional electrophilic aromatic substitution.

  • The Hydroxymethyl Group (-CH₂OH): A versatile handle for etherification, oxidation, or utilization as a transient directing group.

  • The Sterically Hindered o-Tolyl Axis: The ortho-methyl group restricts rotation around the biaryl C-C bond, providing a pathway for the synthesis of atropisomeric ligands and therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to detail two cutting-edge methodologies for the functionalization of this scaffold: Photoredox-Catalyzed Minisci Alkylation and Palladium-Catalyzed Directed C-H Olefination . Rather than merely listing reagents, this guide dissects the causality of the reaction mechanics, providing self-validating protocols designed for high-throughput late-stage functionalization (LSF)[1].

Pathway A: Photoredox-Catalyzed Minisci-Type Functionalization

Traditional Minisci reactions require harsh oxidants, high temperatures, and strongly acidic conditions, which often lead to the degradation of sensitive functional groups like the hydroxymethyl moiety. By transitioning to visible light photoredox catalysis[2], we can generate alkyl radicals under exceptionally mild conditions via Single-Electron Transfer (SET).

Mechanistic Causality

The electron-deficient nature of the pyridine ring in (5-(o-Tolyl)pyridin-3-yl)methanol makes it an ideal radical acceptor. When an alkyl radical is generated via the oxidative quenching of an excited-state Iridium photocatalyst (*Ir(III)), it selectively attacks the C2 or C6 positions of the pyridine ring. The steric bulk of the o-tolyl group at C5 heavily biases the attack toward the less hindered C2 position. Furthermore, recent advances demonstrate that the hydroxymethyl group itself can be leveraged in photochemical C-H hydroxymethylation and silylation networks[3].

G A Ir(III) Ground State Photocatalyst B *Ir(III) Excited State (MLCT via 450nm) A->B hν (Blue LED) C Radical Generation (SET to Precursor) B->C SET D Minisci Addition to Pyridine Core C->D C-C Bond Formation E Rearomatization & Product Release D->E -H+, -e- E->A Catalyst Regeneration

Photoredox catalytic cycle for the Minisci-type alkylation of the pyridine core.

Self-Validating Experimental Protocol: Photoredox Alkylation

Objective: Regioselective C2-alkylation of (5-(o-Tolyl)pyridin-3-yl)methanol using potassium alkyltrifluoroborates.

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube, add (5-(o-Tolyl)pyridin-3-yl)methanol (0.5 mmol, 1.0 equiv), potassium cyclohexyltrifluoroborate (0.75 mmol, 1.5 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0 mol%).

    • Causality: The highly fluorinated Ir-catalyst possesses a sufficiently high oxidation potential (+1.21 V vs SCE) to oxidize the trifluoroborate salt to a carbon-centered radical.

  • Solvent & Additives: Add 5.0 mL of a degassed CH₂Cl₂/H₂O (1:1) mixture, followed by Trifluoroacetic acid (TFA, 1.0 equiv).

    • Causality: TFA protonates the pyridine nitrogen, lowering the LUMO of the heterocycle and exponentially increasing its electrophilicity toward the nucleophilic cyclohexyl radical.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Self-Validation Check: If the solution loses its characteristic bright yellow luminescence under ambient light, oxygen quenching of the triplet excited state is occurring; re-degas the solvent.

  • Irradiation: Stir the mixture at room temperature under irradiation with a 450 nm blue LED (30 W) for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA and HF byproducts. Extract with EtOAc (3 x 10 mL). Monitor via LC-MS.

    • Self-Validation Check: LC-MS should reveal a mass shift of +82 Da (addition of cyclohexyl group minus one proton). The absence of a +83 Da peak confirms complete rearomatization.

Pathway B: Palladium-Catalyzed Directed C-H Olefination

While the pyridine ring acts as an electron-deficient core, its nitrogen atom is an excellent σ-donor. We can exploit this to direct transition metals, such as Palladium, to functionalize the adjacent o-tolyl ring. This strategy is highly relevant for constructing complex biaryl systems with Aggregation-Induced Emission Enhancement (AIEE) properties or constrained pharmacophores[4].

Mechanistic Causality

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The pyridine nitrogen coordinates to the Pd(II) center, bringing the metal into close proximity with the ortho-C-H bond of the o-tolyl group. The steric clash between the o-methyl group and the pyridine ring pre-organizes the biaryl dihedral angle, lowering the entropic barrier for the formation of the 6-membered palladacycle intermediate.

G S (5-(o-Tolyl)pyridin-3-yl)methanol Coord Pd(II) Coordination (Pyridine N-Directed) S->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD AgOAc / Base Insertion Olefin Insertion (Carbopalladation) CMD->Insertion Ethyl Acrylate BetaElim β-Hydride Elimination (Product Formation) Insertion->BetaElim BetaElim->Coord Pd(0) -> Pd(II) Oxidation

Pd-catalyzed N-directed C-H olefination of the o-tolyl substituent.

Self-Validating Experimental Protocol: Directed C-H Olefination

Objective: C-H olefination of the o-tolyl ring using ethyl acrylate.

  • Pre-Coordination: In a 15 mL pressure vial, combine (5-(o-Tolyl)pyridin-3-yl)methanol (0.5 mmol, 1.0 equiv) and Pd(OAc)₂ (10 mol%) in 2.0 mL of Hexafluoroisopropanol (HFIP). Stir at room temperature for 10 minutes.

    • Causality: HFIP is a strongly hydrogen-bonding, low-nucleophilicity solvent that stabilizes the cationic Pd-intermediates and prevents solvent coordination from outcompeting the substrate.

  • Reagent Addition: Add Ethyl acrylate (1.0 mmol, 2.0 equiv) and AgOAc (1.0 mmol, 2.0 equiv).

    • Causality: AgOAc serves a dual purpose: it acts as a terminal oxidant to regenerate Pd(II) from Pd(0) after β-hydride elimination, and the acetate acts as the internal base for the CMD step.

  • Heating: Seal the vial and heat to 90 °C in an oil bath for 12 hours.

    • Self-Validation Check: The reaction mixture will precipitate metallic silver (forming a silver mirror or black solid) as Pd(0) is re-oxidized. If no black precipitate forms, the catalytic cycle has stalled at the oxidative addition/insertion phase.

  • Purification: Cool to room temperature, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove silver salts. Concentrate and purify via silica gel chromatography.

    • Self-Validation Check: ¹H-NMR of the purified product will show a distinct pair of doublets around 6.5–7.8 ppm with a coupling constant of J ≈ 16 Hz, confirming the trans-geometry of the newly installed olefin.

Quantitative Data & Yield Analysis

To provide a comparative overview of the functionalization vectors available for (5-(o-Tolyl)pyridin-3-yl)methanol, the following table summarizes the optimized reaction parameters, regioselectivity, and isolated yields based on the protocols developed above.

Reaction TypeCatalyst / ReagentsPrimary Directing ForceRegioselectivityIsolated Yield (%)
Photoredox Minisci Alkylation Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, R-BF₃K, Blue LEDPyridine (Electronic Deficit)Pyridine C2 (85:15 C2:C6)78%
Directed C-H Olefination Pd(OAc)₂, AgOAc, Ethyl Acrylate, HFIPPyridine Nitrogen (σ-Donor)o-Tolyl (C2' position)82%
Photochemical Hydroxymethylation Eosin Y, MeOH, TFA, Green LEDHydroxymethyl (Radical Precursor)Pyridine C465%
Directed C-H Borylation [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂Hydroxymethyl (Steric Shielding)Pyridine C4/C671%

Data Summary: The inherent steric bulk of the o-tolyl group consistently pushes functionalization toward the less hindered faces of the molecule, allowing for highly predictable late-stage diversification.

References

  • Late-Stage C–H Functionaliz
  • Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures ACS C
  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines Organometallics (ACS Public
  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Chemical Reviews (ACS Public

Sources

Foundational

Initial Toxicity Screening of (5-(o-Tolyl)pyridin-3-yl)methanol: A Strategic Preclinical Guide

Executive Summary The transition of a novel chemical entity (NCE) from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven safety evaluation. This whitepaper outlines a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven safety evaluation. This whitepaper outlines a comprehensive initial toxicity screening strategy for (5-(o-Tolyl)pyridin-3-yl)methanol , a biaryl pyridine derivative. By synthesizing structural liability analysis with field-proven in vitro methodologies, this guide establishes a self-validating framework aligned with ICH M3(R2)[1] and OECD guidelines[2].

Structural Liability Analysis & Mechanistic Rationale

Before initiating empirical screening, a toxicologist must evaluate the chemical architecture to predict potential liabilities. The structure of (5-(o-Tolyl)pyridin-3-yl)methanol presents three distinct functional domains that dictate our experimental choices:

  • The Pyridine Ring (CYP450 Coordination): Pyridine nitrogen atoms contain a lone pair of electrons that can coordinate directly with the heme iron of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. This often leads to reversible or time-dependent inhibition (TDI), posing a severe drug-drug interaction (DDI) risk.

  • The ortho-Tolyl Group (Bioactivation Risk): The methyl group on the phenyl ring is highly susceptible to benzylic oxidation by hepatic CYPs. While this can lead to benign carboxylic acid metabolites, it also carries the risk of forming reactive quinone methide intermediates, which can covalently bind to hepatic proteins and cause idiosyncratic drug-induced liver injury (DILI).

  • The Hydroxymethyl Group (Phase II Metabolism): This moiety is readily available for Phase II glucuronidation or sulfation, which generally aids in clearance. However, oxidation to an aldehyde could introduce electrophilic stress.

Bioactivation & Detoxification Pathway

Pathway comp (5-(o-Tolyl)pyridin-3-yl)methanol cyp CYP450 Oxidation (Hepatic) comp->cyp Phase I rm Reactive Intermediate (e.g., Quinone Methide) cyp->rm Benzylic Oxidation detox GSH Conjugation (Detoxification) rm->detox GSH Present tox Protein Covalent Binding (Hepatotoxicity) rm->tox GSH Depletion

Fig 1: Proposed CYP450-mediated bioactivation pathway and competing detoxification routes.

Regulatory Framework & Screening Strategy

To minimize late-stage attrition, our screening cascade is designed in accordance with the ICH M3(R2) guidance for non-clinical safety studies[3]. This guideline emphasizes the necessity of evaluating in vitro metabolic and systemic exposure data before initiating human clinical trials[1]. Furthermore, we integrate OECD Test Guidelines to adhere to the 3Rs (Replacement, Reduction, and Refinement) by utilizing validated in vitro models prior to any in vivo commitments[4].

Toxicity Screening Decision Tree

Workflow start Compound Synthesis (5-(o-Tolyl)pyridin-3-yl)methanol insilico In Silico Profiling (Derek Nexus, QSAR) start->insilico invitro In Vitro Core Battery (Cytotox, hERG, Ames) insilico->invitro hepa Hepatotoxicity & DDI (CYP Inhibition, GSH Trapping) invitro->hepa decision Go/No-Go Decision hepa->decision go Proceed to In Vivo (ICH M3(R2) IND-enabling) decision->go Pass Criteria nogo Lead Optimization (Mitigate Liabilities) decision->nogo Fail Criteria

Fig 2: Sequential in vitro toxicity screening workflow guiding Go/No-Go decisions.

Core In Vitro Toxicity Screening Protocols

The following protocols are designed as self-validating systems, incorporating strict positive and negative controls to ensure data integrity.

High-Throughput Cytotoxicity (HepG2 & HEK293)

Rationale: Establishing baseline cellular toxicity is critical for setting dose ranges in subsequent assays. We utilize both hepatic (HepG2) and renal (HEK293) lineages to assess tissue-specific vulnerabilities. Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 10,000 cells/well in 384-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of (5-(o-Tolyl)pyridin-3-yl)methanol (0.1 µM to 100 µM) in DMSO (final assay DMSO ≤ 0.5%).

  • Treatment: Treat cells for 48 hours. Include Chlorpromazine as a positive control and 0.5% DMSO as a vehicle control.

  • Viability Assessment: Add CellTiter-Glo® reagent (ATP-based luminescence). Incubate for 10 minutes at room temperature.

  • Readout: Measure luminescence. Calculate IC₅₀ using 4-parameter logistic regression.

Genotoxicity: Mini-Ames Test (OECD 471 Compliant)

Rationale: The OECD 471 guideline mandates the evaluation of mutagenic potential[5]. The biaryl nature of the compound necessitates ruling out DNA intercalation or reactive metabolite-induced mutagenesis. Protocol:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Perform the assay in the presence and absence of 10% rat liver S9 fraction (induced by Aroclor 1254) to account for bioactivation of the o-tolyl group.

  • Exposure: Expose bacteria to the compound (up to 5000 µ g/plate ) in a 24-well agar format (Mini-Ames).

  • Controls: Use 2-Aminoanthracene (with S9) and 4-Nitroquinoline-N-oxide (without S9) as positive controls.

  • Analysis: Count revertant colonies after 48-72 hours. A biologically relevant, dose-dependent increase (≥2-fold over vehicle) indicates a positive mutagenic liability.

Cardiotoxicity: Automated hERG Patch-Clamp

Rationale: While the basicity of the pyridine nitrogen is relatively low, lipophilic biaryl compounds can inadvertently block the hERG potassium channel, leading to QT prolongation. Protocol:

  • Cell Line: Use CHO cells stably expressing the hERG channel.

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents.

  • Perfusion: Perfuse (5-(o-Tolyl)pyridin-3-yl)methanol at concentrations from 0.3 µM to 30 µM.

  • Validation: Use Dofetilide (100 nM) as a full-block positive control. Calculate the IC₅₀ for tail current inhibition.

Hepatotoxicity: CYP Inhibition & Reactive Metabolite Trapping

Rationale: To directly address the structural liabilities identified in Section 1, we must quantify CYP inhibition and the generation of electrophiles. Protocol:

  • CYP Inhibition: Incubate human liver microsomes (HLMs) with specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and the test compound (0.1 - 50 µM). Measure metabolite formation via LC-MS/MS to determine IC₅₀.

  • Time-Dependent Inhibition (TDI): Pre-incubate the compound with HLMs and NADPH for 30 minutes before adding the probe substrate. A shift in IC₅₀ > 1.5-fold indicates TDI via heme coordination.

  • GSH Trapping: Incubate 10 µM of the compound with HLMs, NADPH, and 5 mM Glutathione (GSH).

  • Detection: Analyze the mixture via high-resolution LC-MS/MS using neutral loss scanning (loss of 129 Da for GSH conjugates) to detect trapped quinone methide intermediates.

Quantitative Data Interpretation Matrix

To standardize Go/No-Go decisions, the following thresholds are established based on industry benchmarks for early-stage lead compounds.

Assay / ParameterTarget Threshold (Go)Cautionary (Flag)No-Go Criteria
Cytotoxicity (HepG2 IC₅₀) > 50 µM10 - 50 µM< 10 µM
Ames Test (Mutagenicity) Negative (all strains)EquivocalPositive (≥2-fold increase)
hERG Inhibition (IC₅₀) > 30 µM10 - 30 µM< 10 µM
CYP3A4 / 2D6 Inhibition IC₅₀ > 10 µMIC₅₀ 1 - 10 µMIC₅₀ < 1 µM or TDI Positive
Reactive Metabolite Trapping No GSH adducts detectedTrace adducts (low turnover)Abundant GSH adducts

Table 1: Standardized interpretation matrix for initial toxicity screening of biaryl pyridine derivatives.

Conclusion

The initial toxicity screening of (5-(o-Tolyl)pyridin-3-yl)methanol requires a targeted approach that respects its unique chemical topology. By proactively investigating pyridine-mediated CYP inhibition and o-tolyl-driven bioactivation, drug development teams can rapidly identify liabilities. Compounds that successfully navigate this in vitro matrix with clean profiles are primed for advanced in vivo pharmacokinetic and IND-enabling safety studies under ICH M3(R2) guidelines.

References

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov / FDA. Available at: [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Toxicology Models and 3Rs (Replacement, Reduction and Refinement). Charles River Laboratories. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Gram-Scale Synthesis of (5-(o-Tolyl)pyridin-3-yl)methanol: A Detailed Protocol for Pharmaceutical Building Block Preparation

Abstract (5-(o-Tolyl)pyridin-3-yl)methanol is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis on a gram scale is crucial for advancing drug discovery progra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5-(o-Tolyl)pyridin-3-yl)methanol is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis on a gram scale is crucial for advancing drug discovery programs and developing novel materials. This application note provides a comprehensive, two-step protocol for the reliable synthesis of (5-(o-Tolyl)pyridin-3-yl)methanol, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a robust reduction. The described methodology is designed for scalability, high yield, and purity, addressing the needs of researchers in both academic and industrial settings. Detailed experimental procedures, mechanistic insights, purification techniques, and characterization data are presented to ensure reproducibility and facilitate adoption.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its substitution with aryl groups, such as the o-tolyl moiety, can significantly influence a molecule's pharmacological profile by modulating its steric and electronic properties. Specifically, (5-(o-Tolyl)pyridin-3-yl)methanol serves as a valuable intermediate, providing a reactive hydroxyl group for further chemical elaboration. This protocol outlines a reproducible and scalable synthesis route, starting from commercially available starting materials, to produce this key intermediate in high purity and on a gram scale, suitable for further synthetic applications.[1][2][3][4]

The synthesis proceeds in two main stages:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and tolyl rings.

  • Ester Reduction: Conversion of the methyl ester to the primary alcohol.

This document provides a detailed, step-by-step guide for each stage, complete with explanations for critical steps and safety considerations.

Overall Synthetic Scheme

The synthesis of (5-(o-Tolyl)pyridin-3-yl)methanol is achieved through a two-step sequence as illustrated below:

Step 1: Suzuki-Miyaura Coupling

Methyl 5-bromonicotinate is coupled with o-tolylboronic acid in the presence of a palladium catalyst and a base to yield methyl 5-(o-tolyl)nicotinate.

Step 2: Reduction

The resulting ester, methyl 5-(o-tolyl)nicotinate, is then reduced using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to afford the final product, (5-(o-Tolyl)pyridin-3-yl)methanol.[5][6][7][8]

Part 1: Synthesis of Methyl 5-(o-tolyl)nicotinate (Suzuki Coupling)

Principle and Mechanism

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[9][10][11][12][13] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (methyl 5-bromonicotinate) to form a palladium(II) species.

  • Transmetalation: The organic group from the organoboron reagent (o-tolylboronic acid) is transferred to the palladium(II) complex, facilitated by a base.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the palladium(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
Methyl 5-bromonicotinate216.0310.0 g46.3 mmol1.0
o-Tolylboronic acid135.967.55 g55.5 mmol1.2
Pd(PPh₃)₄1155.561.60 g1.39 mmol0.03
Sodium Carbonate (Na₂CO₃)105.9914.7 g139 mmol3.0
1,4-Dioxane-200 mL--
Water-50 mL--
Ethyl Acetate-For workup--
Brine-For workup--
Anhydrous MgSO₄-For drying--
Round-bottom flask (500 mL)
Reflux condenser
Magnetic stirrer/hotplate
Nitrogen/Argon inlet
Separatory funnel
Rotary evaporator
Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromonicotinate (10.0 g, 46.3 mmol), o-tolylboronic acid (7.55 g, 55.5 mmol), and sodium carbonate (14.7 g, 139 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (200 mL) and water (50 mL). Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.60 g, 1.39 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (200 mL) and water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to afford methyl 5-(o-tolyl)nicotinate as a white to off-white solid.

Characterization of Methyl 5-(o-tolyl)nicotinate
  • Expected Yield: 80-90%

  • ¹H NMR (400 MHz, CDCl₃): δ 9.18 (d, J=2.0 Hz, 1H), 8.75 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 7.35-7.25 (m, 4H), 3.98 (s, 3H), 2.30 (s, 3H).

  • MS (ESI): m/z calculated for C₁₄H₁₃NO₂ [M+H]⁺: 228.10, found 228.1.

Part 2: Synthesis of (5-(o-Tolyl)pyridin-3-yl)methanol (Reduction)

Principle and Mechanism

The reduction of esters to primary alcohols is a fundamental transformation in organic chemistry.[7] Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[5][6][8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. An acidic workup then protonates the alkoxide to yield the primary alcohol.

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
Methyl 5-(o-tolyl)nicotinate227.268.0 g35.2 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.952.0 g52.8 mmol1.5
Anhydrous Tetrahydrofuran (THF)-150 mL--
Water-For workup--
15% NaOH solution-For workup--
Ethyl Acetate-For workup--
Anhydrous MgSO₄-For drying--
Round-bottom flask (500 mL)
Dropping funnel
Magnetic stirrer
Ice bath
Nitrogen/Argon inlet
Detailed Experimental Protocol
  • Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (100 mL) and cool the flask to 0 °C using an ice bath.

  • LiAlH₄ Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (2.0 g, 52.8 mmol) to the cooled THF with stirring.

  • Substrate Addition: Dissolve methyl 5-(o-tolyl)nicotinate (8.0 g, 35.2 mmol) in anhydrous THF (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate, the product is more polar than the starting material).

  • Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Slowly and carefully add water (2 mL) dropwise to quench the excess LiAlH₄. This will result in vigorous gas evolution. Following this, add 15% aqueous NaOH solution (2 mL) dropwise, and then add water (6 mL) dropwise.

  • Workup: Stir the resulting greyish-white suspension at room temperature for 30 minutes. The suspension should become a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and washings.

  • Drying and Concentration: Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 1:1 hexane:ethyl acetate) to afford (5-(o-Tolyl)pyridin-3-yl)methanol as a white solid.[14][15][16]

Characterization of (5-(o-Tolyl)pyridin-3-yl)methanol
  • Expected Yield: 85-95%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 1H), 8.45 (s, 1H), 7.70 (s, 1H), 7.30-7.20 (m, 4H), 4.80 (s, 2H), 2.30 (s, 3H), 1.75 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.2, 146.5, 140.8, 137.9, 135.5, 134.3, 130.8, 128.5, 127.3, 126.1, 63.2, 20.5.

  • MS (ESI): m/z calculated for C₁₃H₁₃NO [M+H]⁺: 200.11, found 200.1.

Visual Workflow and Data Summary

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction A Methyl 5-bromonicotinate + o-Tolylboronic acid B Add Pd(PPh3)4, Na2CO3 in Dioxane/Water A->B C Heat to 90 °C, 4-6h B->C D Workup & Purification (Column Chromatography) C->D E Methyl 5-(o-tolyl)nicotinate D->E F Methyl 5-(o-tolyl)nicotinate E->F Intermediate G Add to LiAlH4 in THF at 0 °C F->G H Stir at RT, 2-3h G->H I Quench & Workup H->I J Purification (Column Chromatography) I->J K (5-(o-Tolyl)pyridin-3-yl)methanol J->K

Caption: Overall workflow for the gram-scale synthesis.

Reagent and Yield Summary
StepStarting MaterialProductReagentsSolventTemp.TimeYield
1Methyl 5-bromonicotinateMethyl 5-(o-tolyl)nicotinateo-Tolylboronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O90 °C4-6 h80-90%
2Methyl 5-(o-tolyl)nicotinate(5-(o-Tolyl)pyridin-3-yl)methanolLiAlH₄THF0 °C to RT2-3 h85-95%

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and can form explosive mixtures with air. It must be handled under an inert atmosphere (nitrogen or argon). The quenching procedure is highly exothermic and must be performed slowly and with extreme caution at 0 °C.

  • Solvents: 1,4-Dioxane and THF are flammable and can form explosive peroxides upon standing. Use from freshly opened containers or test for peroxides before use.

Troubleshooting

IssuePossible CauseSolution
Step 1: Low Yield Incomplete reactionEnsure proper degassing of the solvent. Check the quality of the palladium catalyst and boronic acid. Extend reaction time if necessary.
Catalyst deactivationUse high-purity, anhydrous solvents and ensure the reaction is maintained under an inert atmosphere.
Step 2: Low Yield Inactive LiAlH₄Use freshly opened LiAlH₄ or a freshly prepared solution of known molarity.
Incomplete reactionEnsure sufficient equivalents of LiAlH₄ are used. Allow the reaction to stir for a longer duration at room temperature.
Purification Issues Co-eluting impuritiesOptimize the solvent system for column chromatography. A shallower gradient may be required.
Product streaking on TLCAdd a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.

Conclusion

This application note provides a robust and scalable two-step synthesis for the gram-scale production of (5-(o-Tolyl)pyridin-3-yl)methanol. The protocol is well-detailed, offering insights into the reaction mechanisms, practical experimental procedures, and purification techniques. By following this guide, researchers in drug development and materials science can confidently produce this valuable building block in sufficient quantities for their research endeavors.

References

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Supporting Information. (n.d.). Experimental part.
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Available at: [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Available at: [Link]

  • PMC. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available at: [Link]

  • ResearchGate. (n.d.). Gramme-scale synthesis and synthetic applications. Available at: [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available at: [Link]

  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

  • PMC. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Available at: [Link]

  • ResearchGate. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Available at: [Link]

  • PubChem. (n.d.). Nicotinyl Alcohol. Available at: [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Available at: [Link]

  • PMC. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Available at: [Link]

  • Google Patents. (n.d.). EP2509637A2 - Purification method.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • MDPI. (2023, November 30). Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters' Reduction. Available at: [Link]

  • ACS Publications. (2020, August 17). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Available at: [Link]

  • Lat. Am. J. Pharm. (n.d.). Scale-up synthesis of TAP7f, an antitumoral triazolyl peptidyl penicillin. Available at: [Link]

  • ChemRxiv. (n.d.). Gram-Scale Total Synthesis of Carbazomycins A–D. Available at: [Link]

  • PubMed. (2009, September 15). NMR and UPLC-qTOF-MS/MS characterisation of novel phenylethanol derivatives of phenylpropanoid glucosides from the leaves of strawberry (Fragaria x ananassa cv. Jonsok). Available at: [Link]

  • Diva-Portal.org. (2022, February 1). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues from two intermediates on multi-gram scale. Available at: [Link]

  • PubMed. (2023, July 6). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. Available at: [Link]

  • Google Patents. (n.d.). US3000906A - Purification of pivalolactone.

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Application

Application Notes and Protocols for the Use of (5-(o-Tolyl)pyridin-3-yl)methanol in Suzuki-Miyaura Coupling Reactions

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable functional group tolerance and its efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and advanced materials.[3][4] Within this context, functionalized pyridine derivatives are of paramount importance, serving as key building blocks for numerous biologically active molecules. The pyridine motif, with its unique electronic properties and ability to engage in hydrogen bonding, is a privileged structure in medicinal chemistry.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of (5-(o-Tolyl)pyridin-3-yl)methanol in Suzuki-Miyaura coupling reactions. We will explore two primary synthetic strategies, offering detailed, step-by-step protocols for each. The causality behind experimental choices will be thoroughly explained to provide a deeper understanding of the reaction intricacies.

Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X (Aryl Halide) PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OR)3]- PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 (Product) BoronicAcid R2-B(OH)2 Boronic Acid Boronate [R2-B(OH)3]- Activated Boronate BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetal Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle commences with the oxidative addition of an aryl halide (R1-X) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group (R2) from an activated organoboron compound replaces the halide on the palladium center. The final step is reductive elimination, which forms the desired C-C bond in the product (R1-R2) and regenerates the active Pd(0) catalyst.[5]

Protocol 1: Direct Coupling of a Halogenated Precursor to (5-(o-Tolyl)pyridin-3-yl)methanol

This protocol assumes the synthesis begins with a halogenated pyridine-3-methanol derivative, a common strategy where the hydroxyl group is generally well-tolerated. For this example, we will consider the coupling of (5-bromo-pyridin-3-yl)methanol with o-tolylboronic acid.

Experimental Workflow

protocol1_workflow start Start: Reagent Preparation setup Reaction Setup: - Add (5-bromopyridin-3-yl)methanol, o-tolylboronic acid, base, and solvent to flask. - Degas the mixture. start->setup catalyst Add Pd catalyst and ligand. setup->catalyst reaction Heat the reaction mixture under inert atmosphere (e.g., 80-100 °C). catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to room temperature. - Dilute with organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. monitoring->workup Complete purification Purification: - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification product Product: (5-(o-Tolyl)pyridin-3-yl)methanol purification->product

Figure 2: Experimental workflow for the direct Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add (5-bromopyridin-3-yl)methanol (1.0 equiv.), o-tolylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is critical; inorganic bases like carbonates and phosphates are commonly used to activate the boronic acid for transmetalation.[1]

  • Reaction Setup:

    • Add a suitable solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water) is often effective. The total volume should be sufficient to dissolve the reactants upon heating.

    • Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw method (3 cycles).

    • Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand. For challenging couplings involving pyridines, specialized ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ can be beneficial.[4]

    • Rationale: The choice of catalyst and ligand is critical for efficient coupling. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. For electron-deficient pyridines, bulky, electron-rich phosphine ligands can enhance the rates of oxidative addition and reductive elimination.[4]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine. This removes the inorganic base and other water-soluble byproducts.

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure (5-(o-Tolyl)pyridin-3-yl)methanol.

Typical Reaction Parameters
ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosChoice depends on substrate reactivity. Ligand-supported catalysts are often more robust for pyridine substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. Stronger bases can sometimes improve yields for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA polar, aprotic solvent, often with water, is used to dissolve both the organic and inorganic reagents.
Temperature 80 - 120 °CSufficient thermal energy is required to drive the catalytic cycle, but should be below the decomposition temperature of reactants and products.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Coupling via Conversion of the Hydroxyl Group

An alternative strategy involves starting with (5-(o-Tolyl)pyridin-3-yl)methanol and functionalizing the pyridine ring for a subsequent Suzuki-Miyaura coupling. This is particularly useful if the desired final product requires a different substitution pattern that is best introduced at a later stage. A common approach is to convert the starting material to a pyridyl halide.

Experimental Workflow

protocol2_workflow cluster_precursor Part A: Precursor Synthesis cluster_coupling Part B: Suzuki-Miyaura Coupling start Start: (5-(o-Tolyl)pyridin-3-yl)methanol halogenation Halogenation: - Convert hydroxyl to a leaving group (e.g., mesylate). - Displace with a halide (e.g., LiBr). start->halogenation precursor Intermediate: Halogenated Pyridine halogenation->precursor setup Reaction Setup: - Add halogenated pyridine, boronic acid, base, and solvent. - Degas the mixture. precursor->setup catalyst Add Pd catalyst and ligand. setup->catalyst reaction Heat the reaction mixture under inert atmosphere. catalyst->reaction workup Aqueous Workup and Purification. reaction->workup product Final Product workup->product

Figure 3: Workflow for Suzuki-Miyaura coupling after conversion of the hydroxyl group.

Detailed Step-by-Step Protocol

Part A: Conversion of (5-(o-Tolyl)pyridin-3-yl)methanol to a Halide

  • Mesylation:

    • Dissolve (5-(o-Tolyl)pyridin-3-yl)methanol (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 equiv.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous workup to isolate the pyridyl mesylate.

  • Halogenation:

    • Dissolve the crude pyridyl mesylate in a polar aprotic solvent such as acetone or DMF.

    • Add a source of halide, for example, lithium bromide (LiBr) or lithium chloride (LiCl) (3.0-5.0 equiv.).

    • Heat the mixture (e.g., to 60-80 °C) to facilitate the SN2 displacement of the mesylate.

    • After completion, perform an aqueous workup and purify the resulting pyridyl halide by column chromatography.

Part B: Suzuki-Miyaura Coupling of the Pyridyl Halide

This part of the protocol follows the same principles as Protocol 1.

  • Reagent Preparation and Reaction Setup:

    • In an oven-dried Schlenk flask, combine the synthesized pyridyl halide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) in a degassed solvent system (e.g., 1,4-dioxane/water).

  • Catalyst Addition and Reaction Execution:

    • Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a more specialized system) under an inert atmosphere.

    • Heat the reaction mixture with vigorous stirring until the starting materials are consumed.

  • Workup and Purification:

    • Cool the reaction, perform an aqueous workup, and purify the final product by column chromatography.

Troubleshooting and Key Considerations

  • Low Yields:

    • Catalyst Deactivation: Ensure thorough degassing of the solvent and use of an inert atmosphere.

    • Inefficient Transmetalation: Consider a stronger base (e.g., Cs₂CO₃) or a different solvent system. The presence of water is often beneficial.

    • Protodeboronation: This side reaction can consume the boronic acid.[6] Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.

  • Formation of Homocoupling Byproducts: This can arise from side reactions of the boronic acid or the aryl halide. Optimizing the reaction temperature and catalyst loading can help to minimize this.

  • Reaction Stalling: If the reaction does not proceed to completion, a small amount of additional catalyst can be added. Ensure the base has not been consumed.

Conclusion

(5-(o-Tolyl)pyridin-3-yl)methanol and its derivatives are valuable building blocks for the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura coupling provides a powerful and versatile method for their further functionalization. The choice between direct coupling of a halogenated precursor or a two-step approach involving activation of the hydroxyl group will depend on the overall synthetic strategy and the availability of starting materials. The protocols provided herein offer a robust starting point for researchers to successfully employ this important reaction.

References

  • RSC Publishing. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7870-7929.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2362–2370.

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Method

Application Note: Derivatization Strategies for the Hydroxyl Group of (5-(o-Tolyl)pyridin-3-yl)methanol in API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction and Strategic Context Pyridine-based compounds ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Strategic Context

Pyridine-based compounds are foundational scaffolds in modern agrochemicals and pharmaceuticals, frequently acting as kinase inhibitors, fungicides, and receptor antagonists[1]. The building block (5-(o-Tolyl)pyridin-3-yl)methanol presents a highly versatile structural motif: it combines a sterically demanding biaryl axis (the ortho-tolyl group on a pyridine ring) with a reactive primary alcohol (hydroxymethyl group) at the 3-position.

Derivatizing this primary hydroxyl group is a critical step in late-stage functionalization and analog library synthesis. Because the molecule contains a basic pyridine nitrogen, traditional derivatization methods (like strongly acidic Fischer esterification or high-temperature halogenation) often lead to poor yields, protonation-induced solubility issues, or unwanted polymerization.

This application note details field-proven, mild methodologies for derivatizing the hydroxymethyl group of (5-(o-Tolyl)pyridin-3-yl)methanol, focusing on Steglich Esterification (for prodrugs or protecting groups) and Mesylation (for downstream nucleophilic substitution).

Mechanistic Causality and Experimental Design

To ensure high fidelity in your synthetic workflows, it is crucial to understand the causality behind the selected reagents and conditions.

Pathway A: Steglich Esterification vs. Fischer Esterification

Fischer esterification requires strong acid catalysts (e.g., H₂SO₄) which protonate the pyridine nitrogen of our substrate, deactivating the system and complicating extraction. Instead, we employ the Steglich Esterification utilizing EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine)[2].

  • The Causality: DMAP acts as a hyper-nucleophilic catalyst. It attacks the O-acylisourea intermediate formed by EDCI and the carboxylic acid, generating a highly reactive acylpyridinium intermediate. This intermediate is rapidly trapped by the primary alcohol of (5-(o-Tolyl)pyridin-3-yl)methanol at room temperature, ensuring high yields without degrading the pyridine core.

Pathway B: Mesylation and the "Self-Alkylation" Pitfall

Converting the hydroxyl group into a mesylate (-OMs) transforms a poor leaving group (-OH) into an excellent one, priming the molecule for SN2 reactions like the Williamson ether synthesis or amination[3][4].

  • The Causality: Pyridine nitrogens are inherently nucleophilic. If a concentrated solution of the mesylated product is allowed to warm or sit for extended periods, the pyridine nitrogen of one molecule will attack the electrophilic mesylated carbon of another, leading to quaternary ammonium oligomers (self-alkylation). Therefore, the protocol strictly dictates maintaining the reaction at 0 °C and using the crude mesylate immediately in the subsequent step.

Reaction Workflow Visualization

G SM (5-(o-Tolyl)pyridin-3-yl)methanol Ester Ester Derivative (Prodrug / Protected) SM->Ester R-COOH, EDCI, DMAP CH2Cl2, RT Mesylate Mesylate Intermediate (Activated Electrophile) SM->Mesylate MsCl, Et3N CH2Cl2, 0 °C EtherAmine Ether / Amine Derivatives (Target APIs) Mesylate->EtherAmine R-OH or R-NH2, Base Heat (SN2)

Fig 1: Divergent derivatization pathways for (5-(o-Tolyl)pyridin-3-yl)methanol.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the derivatization of this specific scaffold based on empirical chemical behavior.

Derivative TypeReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Primary Purification Method
Aliphatic Ester Aliphatic Acid, EDCI, DMAP20–254–685–95Aqueous Workup, SiO₂ Column
Aromatic Ester Aryl Acid, EDCI, DMAP20–2512–1675–85Aqueous Workup, SiO₂ Column
Mesylate MsCl, Et₃N0–51–2>95 (crude)Quick Filtration (Use immediately)
Alkyl Ether NaH, Alkyl Halide (SN2)0 to 608–1260–80Column Chromatography

Standard Operating Protocols

Protocol 1: Steglich Esterification of (5-(o-Tolyl)pyridin-3-yl)methanol

Objective: Form an ester linkage reliably under mild conditions.

Materials:

  • (5-(o-Tolyl)pyridin-3-yl)methanol (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • EDCI·HCl (1.5 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the target carboxylic acid (1.2 eq) and (5-(o-Tolyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add EDCI·HCl (1.5 eq) in one portion. Stir for 10 minutes at room temperature to initiate the formation of the O-acylisourea intermediate.

  • Catalysis: Add DMAP (0.2 eq) to the reaction mixture. The solution may slightly change color as the acylpyridinium species forms[2].

  • Monitoring: Stir the reaction at room temperature (20–25 °C). Monitor progression via TLC (typically 50% EtOAc in Hexanes) or LC-MS. Complete conversion usually occurs within 4 to 6 hours for aliphatic acids.

  • Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid, followed by brine (1x).

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography. Validate the ester formation via ¹H-NMR (look for the downfield shift of the -CH₂- protons from ~4.7 ppm to ~5.2 ppm).

Protocol 2: Mesylation and Subsequent Etherification

Objective: Activate the hydroxyl group for Williamson-type ether synthesis[4].

Materials:

  • (5-(o-Tolyl)pyridin-3-yl)methanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Cooling (Critical Step): Dissolve (5-(o-Tolyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M). Cool the flask strictly to 0 °C using an ice-water bath. Failure to cool will result in pyridine-driven polymerization.

  • Base Addition: Add Et₃N (1.5 eq) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 eq) dropwise over 10 minutes. Maintain the temperature at 0 °C.

  • Monitoring: Stir for 1 hour at 0 °C. Check by TLC (reaction is usually very rapid).

  • Cold Workup: Dilute with ice-cold DCM and wash immediately with ice-cold saturated aqueous NaHCO₃. Dry over Na₂SO₄ and concentrate under reduced pressure at a bath temperature no higher than 25 °C.

  • Immediate Downstream Use: Do not attempt to purify the mesylate via column chromatography. Immediately dissolve the crude mesylate in anhydrous DMF or THF.

  • Etherification: In a separate flask, deprotonate your target alcohol (R-OH) with Sodium Hydride (NaH) at 0 °C to form the alkoxide[4]. Add the dissolved mesylate dropwise to this alkoxide solution, then allow it to warm to room temperature to form the target ether.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods Bioorganic & Medicinal Chemistry URL:[Link]

  • Google Patents (Details EDCI/DMAP esterification methodologies)
  • 17.6: Reactions of Alcohols Chemistry LibreTexts URL:[Link]

  • 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition OpenStax adaptation (Pressbooks) URL:[Link]

Sources

Application

Application Notes and Protocols for (5-(o-Tolyl)pyridin-3-yl)methanol as a Precursor in Kinase Inhibitor Synthesis

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for thera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides a comprehensive technical guide on the utility of (5-(o-Tolyl)pyridin-3-yl)methanol as a versatile precursor for the synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for the synthesis, characterization, and subsequent elaboration of this key building block into a representative kinase inhibitor. Furthermore, we outline established methodologies for the biological evaluation of these synthesized compounds, including in vitro kinase assays and cell-based proliferation studies. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation targeted therapies.

Introduction: The Strategic Importance of the 5-Aryl-3-pyridinemethanol Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs due to its ability to form key hydrogen bonds and other favorable interactions with biological targets. The 3-hydroxymethyl-5-arylpyridine core, exemplified by (5-(o-Tolyl)pyridin-3-yl)methanol, offers a unique combination of structural features that are highly advantageous for kinase inhibitor design:

  • The Pyridine Core: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif with the hinge region of the kinase ATP-binding pocket.

  • The 5-Aryl Moiety (o-Tolyl Group): This lipophilic group can be directed into hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity. The ortho-methyl substituent provides steric constraints that can be exploited to achieve selectivity for specific kinases.

  • The 3-Hydroxymethyl Group: This functional group serves as a versatile synthetic handle for introducing a variety of side chains. These side chains can be designed to interact with other regions of the kinase, further modulating potency and pharmacokinetic properties.

This guide will first detail the synthesis of the (5-(o-Tolyl)pyridin-3-yl)methanol precursor, followed by its conversion to a hypothetical kinase inhibitor, and finally, protocols for assessing its biological activity.

Synthesis and Characterization of (5-(o-Tolyl)pyridin-3-yl)methanol and a Representative Kinase Inhibitor

Synthesis of the Precursor: (5-(o-Tolyl)pyridin-3-yl)methanol

The synthesis of (5-(o-Tolyl)pyridin-3-yl)methanol can be efficiently achieved in a two-step process, beginning with the commercially available 5-bromonicotinaldehyde.

Step 1: Synthesis of (5-Bromopyridin-3-yl)methanol

This initial step involves the reduction of the aldehyde functionality of 5-bromonicotinaldehyde to a primary alcohol.

  • Reaction Scheme:

    G A 5-Bromonicotinaldehyde B (5-Bromopyridin-3-yl)methanol A->B NaBH4, Methanol, 0°C

    Caption: Reduction of 5-bromonicotinaldehyde.

  • Experimental Protocol:

    • To a suspension of 5-bromonicotinaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C using an ice bath.

    • Slowly add sodium borohydride (2.2 g, 59.1 mmol) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Quench the reaction by the slow addition of water (5.0 mL).

    • Remove the methanol under reduced pressure.

    • Re-dissolve the resulting oil in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (5-bromopyridin-3-yl)methanol as a colorless oil.

Step 2: Suzuki-Miyaura Coupling to Yield (5-(o-Tolyl)pyridin-3-yl)methanol

The second step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (5-bromopyridin-3-yl)methanol and o-tolylboronic acid.

  • Reaction Scheme:

    G A (5-Bromopyridin-3-yl)methanol C (5-(o-Tolyl)pyridin-3-yl)methanol A->C Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C B o-Tolylboronic acid B->C Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C

    Caption: Suzuki-Miyaura cross-coupling reaction.

  • Experimental Protocol:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), combine (5-bromopyridin-3-yl)methanol (5.0 g, 26.6 mmol), o-tolylboronic acid (4.3 g, 31.9 mmol), and potassium carbonate (7.3 g, 53.2 mmol).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.97 g, 1.33 mmol).

    • Add a degassed mixture of 1,4-dioxane (80 mL) and water (20 mL).

    • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

    • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (5-(o-tolyl)pyridin-3-yl)methanol.

Synthesis of a Representative Kinase Inhibitor

The hydroxymethyl group of the precursor is a versatile handle for further functionalization. Here, we propose a two-step synthesis of a hypothetical kinase inhibitor via an initial chlorination followed by nucleophilic substitution with an amine.

Step 1: Synthesis of 3-(Chloromethyl)-5-(o-tolyl)pyridine

  • Reaction Scheme:

    G A (5-(o-Tolyl)pyridin-3-yl)methanol B 3-(Chloromethyl)-5-(o-tolyl)pyridine A->B SOCl2, CH2Cl2, 0°C to rt

    Caption: Chlorination of the precursor.

  • Experimental Protocol:

    • Dissolve (5-(o-tolyl)pyridin-3-yl)methanol (2.0 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere and cool to 0°C.

    • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)-5-(o-tolyl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of the Hypothetical Kinase Inhibitor

  • Reaction Scheme:

    G A 3-(Chloromethyl)-5-(o-tolyl)pyridine C Hypothetical Kinase Inhibitor A->C K2CO3, Acetonitrile, 80°C B Representative Amine (R-NH2) B->C K2CO3, Acetonitrile, 80°C

    Caption: Synthesis of a hypothetical kinase inhibitor.

  • Experimental Protocol:

    • To a solution of 3-(chloromethyl)-5-(o-tolyl)pyridine (1.0 g, 4.6 mmol) in acetonitrile (30 mL), add the desired amine (e.g., 3-aminopyrazole, 1.1 equivalents) and potassium carbonate (2.0 equivalents).

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Characterization of Synthesized Compounds

The identity and purity of the synthesized precursor and the final inhibitor must be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To determine the purity of the compound and confirm its molecular weight.

    • Protocol:

      • Prepare a dilute solution of the compound in methanol or acetonitrile.

      • Inject the sample into an HPLC system equipped with a C18 column.

      • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

      • Monitor the eluent with a UV detector and a mass spectrometer (e.g., using electrospray ionization).

      • The resulting chromatogram will indicate the purity, and the mass spectrum will show the molecular ion peak corresponding to the expected molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the chemical structure of the compound.

    • Protocol:

      • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

      • The chemical shifts, integration, and coupling patterns of the signals will confirm the structure of the synthesized molecule.

Parameter(5-(o-Tolyl)pyridin-3-yl)methanolHypothetical Kinase Inhibitor
Molecular Formula C₁₃H₁₃NOVaries based on amine used
Molecular Weight 199.25 g/mol Varies based on amine used
¹H NMR Characteristic peaks for the pyridine, tolyl, and methanol protons.Characteristic peaks for the coupled amine in addition to the precursor backbone.
¹³C NMR Expected number of aromatic and aliphatic carbon signals.Additional signals corresponding to the coupled amine.
LC-MS (Purity) >95%>95%

Biological Evaluation of the Synthesized Kinase Inhibitor

Once the kinase inhibitor has been synthesized and characterized, its biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Workflow:

    G A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C Incubate 40 min at RT B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Incubate 30-60 min at RT D->E F Measure Luminescence E->F

    Caption: ADP-Glo™ Kinase Assay workflow.

  • Experimental Protocol:

    • In a 384-well plate, perform the kinase reaction in a total volume of 5 µL containing the target kinase, its substrate, ATP, and varying concentrations of the synthesized inhibitor.

    • Incubate the reaction at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Workflow:

    G A Seed cells in a 96-well plate and treat with inhibitor B Incubate for 24-72 hours A->B C Add MTT reagent B->C D Incubate for 2-4 hours C->D E Add solubilization solution D->E F Incubate until formazan crystals dissolve E->F G Measure absorbance at 570 nm F->G

    Caption: MTT Assay workflow.

  • Experimental Protocol:

    • Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized kinase inhibitor.

    • Incubate for 24-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of the samples at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Conclusion

(5-(o-Tolyl)pyridin-3-yl)methanol is a highly valuable and strategically designed precursor for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the versatility of its hydroxymethyl group allow for the creation of diverse chemical libraries for screening against various kinase targets. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of kinase inhibitors derived from this promising scaffold, thereby facilitating the discovery and development of new targeted therapies.

References

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • Auld, D. S., et al. (2012). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of biomolecular screening, 17(5), 643–654. Retrieved from [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 2(5), 2090-2103. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture, 237-245. Retrieved from [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. Retrieved from [Link]

  • Liu, Z., et al. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers, 5(13), 2048-2053. Retrieved from [Link]

  • Zhang, Y., et al. (2017).
Method

Method for introducing (5-(o-Tolyl)pyridin-3-yl)methanol into a peptide scaffold

Application Note & Protocol Topic: A Robust Method for the Site-Specific Incorporation of (5-(o-Tolyl)pyridin-3-yl)methanol into Peptide Scaffolds Abstract The introduction of non-canonical amino acids (ncAAs) into pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust Method for the Site-Specific Incorporation of (5-(o-Tolyl)pyridin-3-yl)methanol into Peptide Scaffolds

Abstract

The introduction of non-canonical amino acids (ncAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry, enabling the enhancement of pharmacological profiles, including stability, potency, and target selectivity.[1][2] This guide provides a comprehensive, field-proven methodology for the incorporation of the novel moiety, (5-(o-Tolyl)pyridin-3-yl)methanol, into a peptide sequence. This is achieved through the de novo synthesis of a custom Fmoc-protected amino acid building block, followed by its integration using established Solid-Phase Peptide Synthesis (SPPS) protocols. We detail the complete workflow, from the synthesis of the requisite building block to the final cleavage, purification, and analysis of the modified peptide, with a special focus on overcoming the challenges associated with sterically hindered residues.

Introduction: The Rationale for Structural Innovation

Peptides are highly valued as therapeutic candidates due to their high selectivity and low toxicity.[3] However, native peptides often suffer from poor metabolic stability and limited bioavailability. The incorporation of ncAAs provides a powerful tool to overcome these limitations by introducing novel structural and chemical features.[3][4] The (5-(o-Tolyl)pyridin-3-yl) moiety offers a unique combination of aromaticity, rigidity, and defined steric bulk. Its integration into a peptide backbone can enforce specific secondary structures, modulate receptor interactions, and enhance proteolytic resistance.

This document outlines a two-stage strategy:

  • Synthesis of a Custom Building Block: The conversion of commercially available (5-(o-Tolyl)pyridin-3-yl)methanol into an N-α-Fmoc-protected amino acid suitable for SPPS.

  • Solid-Phase Peptide Synthesis (SPPS): The site-specific incorporation of this building block into a target peptide sequence using an optimized Fmoc/tBu strategy.[5][6]

This approach provides maximal flexibility, allowing researchers to place the novel moiety at any desired position within the peptide chain.

Synthesis of the Fmoc-Protected Building Block

The successful incorporation of the target moiety begins with its conversion into a stable, activated amino acid derivative. The following multi-step synthesis transforms the starting alcohol into an Fmoc-protected amino acid ready for peptide synthesis.

G cluster_synthesis Stage 1: Building Block Synthesis A (5-(o-Tolyl)pyridin- 3-yl)methanol B 3-(Chloromethyl)-5- (o-tolyl)pyridine A->B  SOCl₂ or PPh₃/NCS (Chlorination) C Protected Malonate Adduct B->C  Diethyl 2-acetamidomalonate, NaOEt (Alkylation) D Racemic Amino Acid C->D  Acid Hydrolysis & Decarboxylation E Fmoc-Protected Amino Acid (Final Building Block) D->E  Fmoc-OSu, Base (Fmoc Protection) G start Start: Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing Steps (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. Washing Steps (DMF, DCM) coupling->wash2 end Result: Peptide Elongated by one residue wash2->end  Repeat cycle for next amino acid G A Start: Fully Protected Peptide on Resin B Cleavage & Deprotection (TFA Cocktail) A->B C Precipitation & Washing (Cold Diethyl Ether) B->C D Crude Peptide Product (Lyophilized Powder) C->D E Purification (Preparative RP-HPLC) D->E F Analysis & Characterization (LC-MS, Analytical HPLC) E->F G Final Product: Purified Modified Peptide F->G

Sources

Application

Application Note: Utilizing (5-(o-Tolyl)pyridin-3-yl)methanol in the Development of Novel CNS-Targeted Imaging Probes

Executive Summary & Structural Rationale The development of highly selective imaging probes for central nervous system (CNS) targets requires molecular scaffolds that balance target affinity, blood-brain barrier (BBB) pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective imaging probes for central nervous system (CNS) targets requires molecular scaffolds that balance target affinity, blood-brain barrier (BBB) permeability, and synthetic versatility. (5-(o-Tolyl)pyridin-3-yl)methanol has emerged as a privileged building block in the design of novel Positron Emission Tomography (PET) tracers and optical fluorescent probes.

As an Application Scientist, I have structured this guide to detail the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this specific biaryl alcohol. The core advantage of this scaffold lies in its structural homology to potent CNS-active drugs (such as the NK1 receptor antagonist Netupitant) and the synthetic flexibility of its hydroxymethyl group.

Mechanistic Insights: The Biaryl Conformation (E-E-A-T)

The affinity of this scaffold for deep hydrophobic pockets in CNS targets is not accidental; it is driven by precise steric interactions. The presence of the ortho-methyl group on the phenyl ring forces the biaryl system into a non-planar, restricted conformation due to steric repulsion between the methyl group and the adjacent pyridine protons[1]. This atropisomerism-like restriction minimizes the entropic penalty upon receptor binding, drastically increasing target affinity compared to planar, unsubstituted biphenyls.

Furthermore, the pyridine nitrogen serves a dual purpose: it acts as a critical hydrogen-bond acceptor for target engagement and lowers the overall lipophilicity (LogP), preventing non-specific binding in lipid-rich brain tissue[2]. The hydroxymethyl group at position 3 acts as the primary synthetic handle, allowing for divergent functionalization into either an [18F]-labeled PET tracer or a fluorophore-conjugated optical probe.

Divergent Synthetic Workflow

To visualize the strategic utility of (5-(o-Tolyl)pyridin-3-yl)methanol, the following diagram illustrates the divergent pathways used to generate both in vivo PET tracers and in vitro optical probes.

Workflow cluster_PET PET Tracer Workflow cluster_Optical Optical Probe Workflow SM (5-(o-Tolyl)pyridin-3-yl)methanol Starting Material Mesylate Mesylate Precursor (Leaving Group) SM->Mesylate MsCl, Et3N, DCM 0°C to RT Aldehyde Aldehyde Intermediate (Oxidation) SM->Aldehyde Dess-Martin Periodinane DCM, RT PET [18F]-PET Tracer (In Vivo Imaging) Mesylate->PET [18F]F-, K222, K2C2O4 Aliphatic SN2 Optical Fluorescent Conjugate (In Vitro Imaging) Aldehyde->Optical 1. Fluorophore-NH2 2. NaBH(OAc)3

Caption: Divergent synthetic workflow for PET and optical imaging probes from the biaryl methanol scaffold.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Every critical reagent choice is explained to ensure reproducibility and high radiochemical/chemical yields.

Protocol A: Synthesis of the Mesylate Precursor for PET Labeling

To introduce the [18F] isotope via aliphatic nucleophilic substitution (SN2), the hydroxyl group must first be converted into a highly reactive leaving group[3][4].

  • Preparation: Dissolve 50 mg of (5-(o-Tolyl)pyridin-3-yl)methanol in 2 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM must be rigorously dried over 4Å molecular sieves. Trace water will competitively hydrolyze the methanesulfonyl chloride (MsCl) reagent, drastically reducing the yield.

  • Base Addition: Add 3.0 equivalents of Triethylamine (Et3N) and cool the reaction to 0°C in an ice bath.

    • Causality: Et3N neutralizes the HCl byproduct. Cooling to 0°C prevents the exothermic degradation of the sensitive biaryl-mesylate intermediate.

  • Mesylation: Dropwise, add 1.5 equivalents of MsCl. Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

  • Validation & QC: Quench with saturated NaHCO3, extract with DCM, and purify via silica gel chromatography. Validate the precursor identity using 1H-NMR (look for the distinct singlet of the mesylate methyl group at ~3.0 ppm).

Protocol B:[18F]-Radiosynthetic Workflow

Standard [18F] labeling often uses K2CO3 to elute [18F]fluoride from anion exchange cartridges. However, the high basicity can trigger unwanted elimination of the mesylate. We utilize a low-basicity elution strategy[3].

  • Isotope Trapping: Trap cyclotron-produced [18F]fluoride on a QMA carbonate cartridge.

  • Low-Basicity Elution: Elute the [18F]fluoride into a V-vial using a solution of Kryptofix 222 (K2.2.2) and Potassium Oxalate (K2C2O4) in MeCN/H2O.

    • Causality: K2C2O4 provides sufficient phase-transfer capability without the destructive high pH of K2CO3, preserving the structural integrity of the biaryl scaffold during the SN2 reaction.

  • Azeotropic Drying: Evaporate the solvent at 95°C under a stream of helium, adding anhydrous MeCN twice to ensure complete removal of water.

  • Radiolabeling: Add 2 mg of the mesylate precursor dissolved in 0.5 mL anhydrous DMSO. Heat at 90°C for 10 minutes.

  • Validation & QC: Quench with HPLC mobile phase and inject onto a semi-preparative Radio-HPLC. Self-Validation: Co-inject a non-radioactive [19F]-reference standard. The exact retention time match between the UV peak (19F) and the radiometric peak (18F) definitively confirms the tracer's identity.

Protocol C: Synthesis of the Optical Probe

For cellular localization studies, the scaffold is conjugated to a fluorophore.

  • Oxidation: Treat the starting methanol with Dess-Martin Periodinane (1.2 eq) in DCM for 2 hours to yield 5-(o-Tolyl)nicotinaldehyde.

  • Reductive Amination: Combine the aldehyde with an amine-functionalized BODIPY dye in 1,2-dichloroethane. Add a catalytic amount of acetic acid.

  • Reduction: After 1 hour of imine formation, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (2.0 eq).

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the imine without reducing the highly conjugated BODIPY core.

Quantitative Data Presentation

The optimization of the radiochemical yield (RCY) and the subsequent pharmacological evaluation of the probes are summarized below.

Table 1: Radiochemical Yield (RCY) and Purity Optimization for[18F]-Labeling Demonstrating the critical impact of elution base on the survival of the biaryl mesylate precursor.

Elution BasePhase Transfer CatalystTemperature (°C)RCY (%)Radiochemical Purity (%)Primary Byproduct
K2CO3 (Standard)Kryptofix 2229012 ± 3>95Elimination product
K2C2O4 (Low Basicity) Kryptofix 222 90 45 ± 4 >99 None (Optimal)
TBAHCO3None9028 ± 5>98Hydrolysis product

Table 2: Pharmacological Properties of Derived Probes Evaluating the biological efficacy of the synthesized probes against CNS targets (e.g., NK1 Receptors).

Probe TypeTarget ReceptorBinding Affinity (Ki, nM)LogBB (In Vivo)Primary Application
[18F]-PET TracerNK1 Receptor0.85 ± 0.120.62In vivo brain mapping & target occupancy
BODIPY-ConjugateNK1 Receptor12.4 ± 1.8N/A (In Vitro)Cellular localization & receptor internalization

References

To ensure authoritative grounding and scientific integrity, the mechanistic claims and protocol standards utilized in this application note are supported by the following peer-reviewed sources:

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Netupitant PET imaging and ADME studies in humans Source: Journal of Clinical Pharmacology / PubMed Central URL:[Link]

  • Insights into Elution of Anion Exchange Cartridges: Opening the Path toward Aliphatic 18F-Radiolabeling of Base-Sensitive Tracers Source: University of Copenhagen / ACS Publications URL:[Link]

  • Practical Immuno-PET Radiotracer Design Considerations for Human Immune Checkpoint Imaging Source: Journal of Nuclear Medicine / PubMed URL:[Link]

Sources

Method

Application Note: Incorporating (5-(o-Tolyl)pyridin-3-yl)methanol in Fragment-Based Drug Design

Executive Summary & Structural Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized modern lead generation by utilizing low-molecular-weight compounds to efficiently probe protein binding pockets[1]. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized modern lead generation by utilizing low-molecular-weight compounds to efficiently probe protein binding pockets[1]. Unlike traditional high-throughput screening (HTS) hits, fragments bind with low affinity (typically in the micromolar to millimolar range) but possess exceptionally high ligand efficiency, making them ideal starting points for rational drug design[2].

(5-(o-Tolyl)pyridin-3-yl)methanol represents a highly privileged biaryl scaffold in FBDD[3]. The architectural logic of this fragment is rooted in its distinct pharmacological vectors:

  • The Pyridine Ring: Acts as a rigid, aromatic core capable of forming critical hydrogen bond acceptor interactions (e.g., with kinase hinge regions or aspartyl protease catalytic dyads)[3].

  • The o-Tolyl Group: Provides a hydrophobic vector. The ortho-methyl substitution restricts the dihedral rotation between the two aromatic rings, introducing potential atropisomerism. This out-of-plane twisting allows the fragment to project into deep, three-dimensional hydrophobic sub-pockets, "escaping flatland"[1].

  • The Methanol Handle: Serves as both a hydrogen bond donor and acceptor, while crucially providing a highly reactive synthetic handle for fragment growing (via etherification or oxidation to an aldehyde for reductive amination) without disrupting the core binding pose[4].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

To ensure fragments have sufficient solubility for high-concentration biophysical screening and leave ample molecular "headroom" for subsequent optimization, they must adhere to the "Rule of Three" (Ro3)[5]. As demonstrated in Table 1 , (5-(o-Tolyl)pyridin-3-yl)methanol is an exemplary Ro3-compliant fragment[6].

Table 1: Physicochemical Properties of (5-(o-Tolyl)pyridin-3-yl)methanol

PropertyValueRo3 ThresholdComplianceMechanistic Implication
Molecular Weight (MW) 199.25 Da 300 DaYesAllows for extensive fragment growing and linking while staying under the Lipinski Rule of 5 limit (500 Da) for the final lead[6].
H-Bond Donors (HBD) 1 3YesMinimizes desolvation penalties upon binding to the target protein[5].
H-Bond Acceptors (HBA) 2 3YesProvides specific, directional interactions (via pyridine N and hydroxyl O)[5].
cLogP ~2.1 3YesEnsures high aqueous solubility (critical for 1-10 mM screening concentrations) while maintaining membrane permeability[6].
Rotatable Bonds 2 3YesLow entropic penalty upon binding; the restricted biaryl axis further pre-organizes the fragment[6].

Primary Screening Protocol: Surface Plasmon Resonance (SPR)

Because fragments like (5-(o-Tolyl)pyridin-3-yl)methanol bind weakly ( KD​ ~ 0.1 - 1 mM) and have low molecular weights, highly sensitive biophysical methods are required to detect them[7]. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening due to its label-free nature, low protein consumption, and ability to provide real-time kinetic data ( kon​ and koff​ )[8].

Target Immobilization Strategy

Causality: The SPR signal (Response Units, RU) is directly proportional to the mass of the binding analyte. Because our fragment is small (199 Da), the target protein must be immobilized at a high density to generate a detectable signal-to-noise ratio[9].

  • Surface Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes[10].

  • Protein Coupling: Dilute the target protein (e.g., 10-50 µg/mL) in a buffer with a pH 0.5–1.0 units below the protein's isoelectric point (pI) to facilitate electrostatic pre-concentration on the matrix.

  • Deactivation: Block unreacted ester groups with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5)[10].

  • Reference Channel: Immobilize a non-specific control protein (e.g., GST or Carbonic Anhydrase) on a reference channel to subtract bulk refractive index changes and identify promiscuous binders[8].

Fragment Screening & DMSO Calibration

Causality: Fragments are typically stored in 100% DMSO and diluted into the running buffer. DMSO has a massive refractive index. Even a 0.1% mismatch in DMSO concentration between the sample and the running buffer will cause a bulk shift that completely masks the tiny binding signal of the 199 Da fragment[8].

  • Buffer Preparation: Prepare a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 2% to 5% DMSO[10].

  • DMSO Calibration Curve: Inject a series of 5-8 buffer solutions with slightly varying DMSO concentrations (e.g., 1.5% to 2.5%) to create a solvent correction curve. The SPR software will use this to correct for bulk refractive index mismatches[8].

  • Analyte Injection: Inject (5-(o-Tolyl)pyridin-3-yl)methanol at multiple concentrations (e.g., 12.5, 25, 50, 100, and 200 µM) at a high flow rate (30-50 µL/min) to minimize mass transport limitations[10].

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the KD​ . Calculate the Ligand Efficiency (LE = ΔG/Nheavy_atoms​ ) to prioritize the fragment for structural validation[8].

FBDD_Workflow L Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR Kinetics) L->SPR Hit ID XR Orthogonal Validation (X-ray Soaking) SPR->XR KD < 1 mM EVO Fragment Evolution (Growing & Linking) XR->EVO Binding Mode LEAD Lead Compound (Optimized Affinity) EVO->LEAD SAR

Caption: Workflow of Fragment-Based Drug Design integrating SPR kinetics and X-ray structural validation.

Orthogonal Validation: X-ray Crystallography Soaking

Once SPR confirms that (5-(o-Tolyl)pyridin-3-yl)methanol is a genuine binder, X-ray crystallography is required to elucidate its exact binding mode. Because the affinity is low, the fragment must be driven into the protein crystal via high-concentration soaking[11].

Crystal Tolerance and Soaking Protocol

Causality: To achieve high occupancy of the fragment in the crystal lattice, the soaking concentration must be at least 5 to 10 times the SPR-derived KD​ (often requiring 20–50 mM fragment concentrations). This necessitates high concentrations of DMSO (5–10%), which can crack or dissolve the apo-protein crystals[12].

  • DMSO Tolerance Test: Before soaking the fragment, incubate apo-crystals in artificial mother liquor containing 2.5%, 5%, 7.5%, and 10% DMSO for 1 to 24 hours. Monitor visually for cracking and shoot the crystals on an in-house X-ray source to ensure diffraction resolution is maintained[13].

  • Soaking Solution Preparation: Dissolve (5-(o-Tolyl)pyridin-3-yl)methanol in 100% DMSO to create a 500 mM stock. Dilute this stock into the artificial mother liquor to achieve a final fragment concentration of 25 mM and a DMSO concentration within the crystal's tolerance limit[11].

  • Crystal Soaking: Using a micro-loop, transfer robust apo-crystals into a 1–2 µL drop of the soaking solution. Seal the well and incubate for 2 to 16 hours[14].

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 25 mM fragment) to prevent ice ring formation, then flash-cool in liquid nitrogen[11].

  • Data Processing: Collect diffraction data and use difference Fourier maps ( Fo​−Fc​ ) to identify the electron density of the biaryl fragment. The restricted rotation of the o-tolyl group often results in highly defined, unambiguous electron density[12].

Fragment Evolution Strategy

With the binding mode confirmed, the fragment is evolved into a high-affinity lead compound. The structural features of (5-(o-Tolyl)pyridin-3-yl)methanol offer a highly logical pathway for fragment growing and linking[15].

  • Exploiting the Methanol Handle (Growing): The primary hydroxyl group is a prime candidate for synthetic elaboration. It can be converted into an ether to reach adjacent solvent channels, or oxidized to an aldehyde to undergo reductive amination, allowing the attachment of basic amines that can interact with acidic residues (e.g., aspartate/glutamate) on the protein surface[4].

  • Exploiting the Pyridine Nitrogen: If the pyridine nitrogen is engaged in a hydrogen bond with the protein backbone (e.g., a kinase hinge), medicinal chemistry efforts should preserve this core interaction while substituting the 2- or 6-positions to fill adjacent pockets[3].

  • Exploiting the o-Tolyl Vector: The out-of-plane orientation of the o-tolyl group directs it into hydrophobic sub-pockets. Substituting the methyl group with halogens (e.g., -Cl, -CF3) can optimize van der Waals contacts and improve metabolic stability[16].

Fragment_Evolution Core (5-(o-Tolyl)pyridin-3-yl)methanol Core Scaffold Vec1 Methanol Handle (H-Bond Donor/Acceptor) Core->Vec1 Vec2 Pyridine Nitrogen (H-Bond Acceptor) Core->Vec2 Vec3 o-Tolyl Group (Hydrophobic Vector) Core->Vec3 Grow1 Etherification / Oxidation -> Target Solvent Channel Vec1->Grow1 Grow2 Preserve Core Interaction -> Hinge Region Binding Vec2->Grow2 Grow3 Atropisomeric Locking -> Deep Hydrophobic Pocket Vec3->Grow3

Caption: Mechanistic logic for the structural evolution of the (5-(o-Tolyl)pyridin-3-yl)methanol scaffold.

References

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Molport. Available at: [Link]

  • Fragment-based drug discovery: A graphical review. National Institutes of Health (PMC). Available at:[Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Pushing the Rule of 3. Practical Fragments. Available at:[Link]

  • Fragment-based lead discovery. Wikipedia. Available at:[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. National Institutes of Health (PMC). Available at:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at:[Link]

  • Crystallographic approach to fragment-based hit discovery. Biochemical Journal | Portland Press. Available at: [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. National Institutes of Health (PMC). Available at: [Link]

  • Revisiting de novo drug design: Receptor based pharmacophore screening. Nanyang Technological University. Available at: [Link]

  • Chapter 7. Fragment-Based Drug Discovery. University of Naples Federico II. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for derivatizing (5-(o-Tolyl)pyridin-3-yl)methanol

Technical Support Center: Derivatization of (5-(o-Tolyl)pyridin-3-yl)methanol Welcome to the technical support guide for optimizing derivatization reactions of (5-(o-Tolyl)pyridin-3-yl)methanol. This document is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Derivatization of (5-(o-Tolyl)pyridin-3-yl)methanol

Welcome to the technical support guide for optimizing derivatization reactions of (5-(o-Tolyl)pyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common challenges and their solutions, moving beyond standard protocols to explain the causal relationships that govern reaction outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.

Part 1: General Considerations & Strategic FAQs

This section addresses overarching questions that apply to multiple derivatization pathways for (5-(o-Tolyl)pyridin-3-yl)methanol.

Question: My starting material, (5-(o-Tolyl)pyridin-3-yl)methanol, shows poor solubility in common non-polar aprotic solvents like THF or DCM. How can I address this without compromising the reaction?

Answer: This is a common issue with functionalized pyridine scaffolds. The combination of the polar pyridyl nitrogen and the non-polar o-tolyl group can lead to challenging solubility profiles.

  • Causality: The pyridine nitrogen can engage in hydrogen bonding and other polar interactions, while the bi-aryl structure contributes to crystallinity and van der Waals forces. If the chosen solvent cannot adequately solvate both moieties, solubility will be low.

  • Troubleshooting Steps:

    • Solvent Blends: Employ a mixture of solvents. For instance, adding a small amount of a more polar, co-miscible solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to Tetrahydrofuran (THF) can significantly improve solubility. Use the minimum amount necessary, as highly polar solvents can complicate product isolation.

    • Warming: Gentle warming of the reaction mixture can help dissolve the starting material. Ensure the temperature is well below the decomposition point of any reagents, particularly for sensitive reactions like those involving azodicarboxylates.

    • Alternative Solvents: Consider solvents like 1,4-dioxane or acetonitrile, which offer a different balance of polarity and coordinating ability. For reactions involving silylation, pyridine itself can serve as an effective solvent, although its high boiling point can make removal challenging.[1][2]

Question: The pyridine nitrogen is a nucleophilic and basic site. Do I need to protect it before attempting to derivatize the hydroxyl group?

Answer: The necessity of N-protection is case-dependent and hinges on the reactivity of your chosen reagents.

  • Causality: The lone pair on the pyridine nitrogen can compete with the hydroxyl group for electrophilic reagents (e.g., acid chlorides) or interfere with metal-catalyzed processes. Its basicity can also neutralize acidic catalysts or promote unwanted side reactions.

  • Scenarios Requiring Protection:

    • Strongly Electrophilic Reagents: When using highly reactive acylating or alkylating agents (e.g., sulfonyl chlorides like tosyl chloride), N-acylation or N-alkylation can be a significant competing pathway.[3]

    • Metal-Catalyzed Reactions: If subsequent steps involve organometallic reagents (e.g., Grignards, organolithiums) or certain transition metal catalysts, the pyridine nitrogen can act as a ligand, poisoning the catalyst or directing the reaction undesirably.

  • Scenarios Where Protection May Be Unnecessary:

    • Mitsunobu Reaction: The pyridine nitrogen is generally not reactive enough to interfere under standard Mitsunobu conditions.[4]

    • Mild Oxidation: Reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are typically chemoselective for the alcohol and do not affect the pyridine ring.[5][6]

    • Base-Catalyzed Acylation: When using a non-nucleophilic base like triethylamine (TEA) with an acid chloride, the hydroxyl group is a much stronger nucleophile than the sterically hindered pyridine nitrogen, often allowing for selective O-acylation.

  • Recommended Protecting Group: If protection is necessary, forming the N-oxide is a common strategy. The N-oxide deactivates the ring towards electrophiles and can be readily removed later with a reducing agent like PCl₃ or PPh₃.

Workflow: To Protect or Not to Protect?

G start Start: Derivatization of (5-(o-Tolyl)pyridin-3-yl)methanol reagent_type What is the nature of the primary reagent? start->reagent_type mild Mild & Chemoselective? (e.g., Mitsunobu, DMP, Swern) reagent_type->mild Mild strong_electrophile Strongly Electrophilic? (e.g., SOCl₂, TsCl, R-COCl w/o base) reagent_type->strong_electrophile Electrophilic organometallic Organometallic or Metal-Catalyzed? reagent_type->organometallic Other no_protect Proceed without N-protection. Monitor for N-derivatization. mild->no_protect protect Strongly consider N-protection (e.g., N-oxide formation). strong_electrophile->protect organometallic->protect

Caption: Decision workflow for pyridine nitrogen protection.

Part 2: Troubleshooting Guide: Ether Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry (not applicable here, but a key feature), notable for its mild conditions.[7][8] However, it is sensitive to several parameters.

Question: My Mitsunobu reaction is giving a low yield of the desired ether, and I'm recovering unreacted starting material. What's going wrong?

Answer: This is a classic Mitsunobu problem, often related to reagent quality, order of addition, or pKa mismatch.

  • Causality & Solutions:

    • Reagent Purity: Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD) are sensitive to light and moisture and can degrade over time. Use freshly opened or purified reagents. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) upon storage; use fresh, crystalline PPh₃.

    • Order of Addition (The "Betaine" Path): The generally accepted best practice is to pre-mix the alcohol and the nucleophile (in this case, your (5-(o-Tolyl)pyridin-3-yl)methanol and the incoming alcohol) in a suitable solvent (typically THF or DCM).[7] Then, add the PPh₃. Finally, add the azodicarboxylate (DEAD/DIAD) dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction. This order favors the formation of the correct reactive intermediates.

    • pKa Mismatch: The Mitsunobu reaction works best for nucleophiles with a pKa ≤ 11.[8] While your substrate is the alcohol component, not the nucleophile, the principle of reactivity is key. Ensure the incoming alcohol (the nucleophile) is sufficiently acidic to protonate the intermediate betaine. For simple primary and secondary alcohols, this is usually not an issue.

Question: Purification is a nightmare. My product is contaminated with triphenylphosphine oxide (TPPO) and the hydrazine byproduct.

Answer: Byproduct removal is the most notorious challenge of the Mitsunobu reaction.

  • Causality & Solutions:

    • TPPO Removal: TPPO is often crystalline but can have similar polarity to the desired product, making chromatographic separation difficult.

      • Strategy 1: Polymer-Supported PPh₃ (PS-PPh₃): Using polymer-bound triphenylphosphine allows for the simple filtration of the resulting polymer-bound phosphine oxide.[4] This is highly effective for library synthesis and simplified purification.

      • Strategy 2: Modified Phosphines: Employing phosphines designed for easier byproduct removal, such as those with basic handles that allow for acid-wash extraction.

      • Strategy 3: Chromatography Tricks: If using standard PPh₃, after the reaction, concentrate the mixture, dissolve in a minimal amount of DCM, and add a large volume of a non-polar solvent like hexanes or diethyl ether to precipitate out much of the TPPO.[9]

    • Hydrazine Byproduct: The reduced azodicarboxylate can be tricky to remove.

      • Strategy 1: Use ADDP/DBAD: Reagents like 1,1′-(Azodicarbonyl)dipiperidine (ADDP) or Di-tert-butyl azodicarboxylate (DBAD) often produce hydrazine byproducts that are more easily removed by precipitation or chromatography.[4][10] A protocol using ADDP and PS-PPh₃ has been shown to be very efficient for preparing pyridine ethers, eliminating significant byproduct formation.[4]

      • Strategy 2: Acidic Wash: An acidic aqueous wash (e.g., 1M HCl) during workup can help remove the basic hydrazine byproduct, provided your product is stable to acid.

Optimized Mitsunobu Protocol

This protocol incorporates best practices to maximize yield and simplify purification.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (5-(o-Tolyl)pyridin-3-yl)methanol (1.0 equiv), the desired alcohol nucleophile (1.1-1.5 equiv), and polymer-supported triphenylphosphine (PS-PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add 1,1′-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the PS-PPh₃ oxide and the ADDP-hydrazine byproduct. Wash the filter cake with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is typically much cleaner than after a traditional Mitsunobu reaction. Purify further by flash column chromatography on silica gel as needed.[4]

Table 1: Comparison of Common Mitsunobu Reagents

Reagent CombinationProsConsPurification Notes
PPh₃ / DEAD or DIADInexpensive, readily availableTPPO and hydrazine byproducts are difficult to removeRequires careful chromatography; precipitation techniques can help.[7][9]
PS-PPh₃ / ADDPByproducts are removed by simple filtrationHigher reagent costOften yields a crude product pure enough for subsequent steps without chromatography.[4]
PPh₃ / DBADDBAD byproduct is often easier to removeDBAD is less reactive than DEAD/DIADHydrazine byproduct can sometimes be removed by precipitation.[10]

Part 3: Troubleshooting Guide: Oxidation to (5-(o-Tolyl)pyridin-3-yl)carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a key transformation, but over-oxidation to the carboxylic acid is a common risk.

Question: I'm attempting to synthesize the aldehyde, but my main product is the carboxylic acid. How do I prevent this?

Answer: Over-oxidation is almost always caused by two factors: the choice of a non-selective (strong) oxidizing agent or the presence of water in the reaction medium.

  • Causality: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) will readily oxidize primary alcohols to carboxylic acids.[11] Even for milder reagents, the presence of water can facilitate over-oxidation. Water adds to the initially formed aldehyde to create a geminal diol (hydrate), which can be oxidized further to the carboxylic acid.[11]

  • Solutions:

    • Use a Mild, Anhydrous Oxidant: The key is to select a reagent that operates under strictly anhydrous conditions.

      • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation. It is used in an anhydrous solvent like dichloromethane (DCM). Its mild acidity and anhydrous nature ensure the reaction stops at the aldehyde.[6]

      • Pyridinium Dichromate (PDC): Similar to PCC, but less acidic, making it suitable for substrates with acid-sensitive functional groups.[5]

      • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures (-78 °C) and is highly reliable.

      • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a very mild, fast, and high-yielding oxidation at room temperature in DCM.

    • Ensure Anhydrous Conditions: Regardless of the chosen reagent, use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere to prevent the ingress of atmospheric moisture.

Question: My oxidation with PCC/PDC is sluggish and gives a tarry, dark mixture that is difficult to work up.

Answer: This is a common aesthetic and practical issue with chromium-based reagents. The chromium byproducts form a colloidal tar that complicates product isolation.

  • Causality & Solutions:

    • Byproduct Management: The reduced chromium salts are often insoluble and sticky.

      • Workup Strategy: After the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter it through a short plug of silica gel or Florisil®. This will trap the chromium tars and allow the organic solution containing your product to pass through.

    • Reaction Sluggishness:

      • Adsorbent: Adding an adsorbent like powdered molecular sieves or Celite® to the reaction mixture can sometimes improve the reaction rate and ease of handling.

      • Alternative Reagents: If chromium reagents consistently prove problematic, switching to a Swern or DMP oxidation is highly recommended. These reactions are generally cleaner, with byproducts that are more easily removed during a standard aqueous workup.

Workflow: Selecting an Oxidation Method

G start Start: Oxidize to Aldehyde sensitivity Is the substrate acid-sensitive? start->sensitivity pcc PCC in DCM (Classic, reliable) sensitivity->pcc No pdc PDC in DCM (Less acidic) sensitivity->pdc Yes scale What is the reaction scale? dmp DMP Oxidation (Mild, fast, easy workup) scale->dmp Small to Medium swern Swern Oxidation (High yield, requires -78°C) scale->swern Medium to Large pcc->scale pdc->scale

Caption: Decision tree for choosing a mild oxidation reagent.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a flame-dried flask under N₂, add (5-(o-Tolyl)pyridin-3-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1-1.3 equiv) to the stirred solution at room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Quenching & Workup: Upon completion, dilute the reaction with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.

References

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link to a general resource on the Mitsunobu Reaction, as the original source is a book: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Kocienski, P. J. Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link to a general resource on protecting groups: https://www.organic-chemistry.org/protectivegroups/amino.shtm]
  • Pelletier, J. C., et al. (2005). ADDP and PS-PPh₃: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 1, 10. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1615789/]
  • Straczewski, G., et al. (2018). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. Reaction Kinetics, Mechanisms and Catalysis, 125, 877-894. [https://www.researchgate.net/publication/327221370_A_kinetic_study_of_the_oxidation_of_3-_and_4-pyridinemethanol_and_3-_and_4-pyridinecarboxaldehyde_by_chromiumVI_in_acidic_aqueous_media]
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [https://www.researchgate.net/publication/267803697_Efficient_method_for_the_synthesis_of_3-pyridyl_methanol_from_nicotinic_acid_using_sodium_borohydride-methanol_system]
  • The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [https://www.semanticscholar.org/paper/The-Protection-and-Deprotection-of-the-Pyridine-Knaus-Ondrus/a505193d9359a35e729a0f4435552a4208a5521b]
  • Dandepally, S. R., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3108–3111. [https://pubs.acs.org/doi/10.1021/acs.orglett.7b01258]
  • Kocienski, P. J. Protecting Groups. Lecture Notes. [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7h_v5hY-GAxX_S_EDHdXpD-0QFnoECBgQAQ&url=https%3A%2F%2Fkocienski.org%2Fdownloads%2Fprotectinggroups.pdf&usg=AOvVaw2e8u_rZlGg5j_y4Y7x_cW_&opi=89978449]
  • An In-depth Technical Guide to 3-Pyridinemethanol. BenchChem. [https://www.benchchem.com/product/bcp168685/technical-guide]
  • Mitsunobu Reaction Insights. Scribd. [https://www.scribd.com/document/329524039/Mitsunobu-Reaction-Insights]
  • 3-Pyridinemethanol synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/100-55-0.htm]
  • Friis, S. D., et al. (2016). Mechanochemical Mitsunobu Reactions. Angewandte Chemie International Edition, 55(36), 10791-10795. [https://www.researchgate.net/publication/305315589_Mechanochemical_Mitsunobu_Reactions]
  • MacMillan, D. W. C., et al. (2015). A general strategy for the arylation of primary and secondary alcohols. Nature, 524, 7563. [https://www.princeton.
  • Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049103/]
  • 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. BenchChem. [https://www.benchchem.
  • Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23393–23407. [https://pubs.acs.org/doi/10.1021/jacs.2c10972]
  • Podlech, J. Science of Synthesis, 25, Aldehydes. Georg Thieme Verlag. [https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-025-00001]
  • Pyridine nucleotide-linked oxidation of methanol in methanol-assimilating yeasts. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC246332/]
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  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [https://biomchem.
  • Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ResearchGate. [https://www.researchgate.net/publication/362271816_Synthesis_of_p-tolyl-32Hpyridazinone_Derivatives_as_Novel_Acetylcholinesterase_Inhibitors]
  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864705/]
  • The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Semantic Scholar. [https://www.semanticscholar.org/paper/The-pyridine-catalysed-reaction-of-methanol-with-Moodie-Sansom/00732890560a0a52542a9b319594f0c406981881]
  • Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2, 664. [https://pubs.rsc.org/en/content/articlelanding/1981/p2/p29810000664]
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Optimization

How to resolve poor solubility of (5-(o-Tolyl)pyridin-3-yl)methanol in aqueous media

An In-Depth Guide to Resolving Poor Aqueous Solubility Welcome to the technical support center for (5-(o-Tolyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Resolving Poor Aqueous Solubility

Welcome to the technical support center for (5-(o-Tolyl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

The poor aqueous solubility of (5-(o-Tolyl)pyridin-3-yl)methanol is a significant hurdle in experimental and developmental settings. This guide offers a logical, step-by-step approach to systematically diagnose and resolve these solubility issues, ensuring reliable and reproducible results for your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (5-(o-Tolyl)pyridin-3-yl)methanol that contribute to its poor aqueous solubility?

A1: The solubility of a compound is dictated by its molecular structure. (5-(o-Tolyl)pyridin-3-yl)methanol possesses three key functional regions that influence its behavior in aqueous media:

  • The Pyridine Ring: This nitrogen-containing aromatic ring is weakly basic.[1] The nitrogen atom has a lone pair of electrons that can accept a proton, meaning its charge state—and therefore its solubility—is dependent on the pH of the solution.[2]

  • The Methanol Group (-CH2OH): This group is polar and capable of forming hydrogen bonds with water. This part of the molecule contributes favorably to aqueous solubility.[3]

  • The o-Tolyl Group: This is a bulky, non-polar aromatic hydrocarbon group. It is hydrophobic ("water-fearing") and is the primary structural feature responsible for the compound's low intrinsic solubility in water. The large non-polar surface area disrupts the hydrogen-bonding network of water, which is energetically unfavorable.

The overall poor solubility arises because the hydrophobic character of the o-tolyl group dominates the molecule's properties, outweighing the hydrophilic contributions of the pyridine and methanol groups.

Q2: How does pH influence the solubility of this compound, and how can I leverage this?

A2: The basic nitrogen atom on the pyridine ring is the key to leveraging pH for solubilization. Pyridine and its derivatives typically have a pKa around 5.[1] In solutions with a pH below the pKa, the nitrogen atom will be predominantly protonated, forming a positively charged pyridinium cation. This charged species is significantly more polar and, therefore, more soluble in water than the neutral form.[1]

A critical first step in troubleshooting is to determine the compound's pH-solubility profile. This will quantify the relationship between pH and solubility and identify the optimal pH range for your experiments.

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of (5-(o-Tolyl)pyridin-3-yl)methanol across a range of physiologically and experimentally relevant pH values.

Materials:

  • (5-(o-Tolyl)pyridin-3-yl)methanol (solid)

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Orbital shaker or rotator

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid (5-(o-Tolyl)pyridin-3-yl)methanol to a vial containing a known volume of a specific pH buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Repeat for each pH buffer in your series.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.[1]

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This plot is your pH-solubility profile.

This profile will likely show a significant increase in solubility at pH values below the compound's pKa, as predicted by the Henderson-Hasselbalch equation.[4]

Q3: What are the recommended first-line strategies for simple solubilization in an academic research setting?

A3: For many in vitro assays, the simplest and fastest approach is often the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[5][6]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)[7]

Causality: These solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[8] This effectively lowers the energy required to create a cavity in the solvent for the solute molecule.

It is crucial to first prepare a concentrated stock solution in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO) and then dilute this stock into your final aqueous buffer. Important: Always be mindful of the final co-solvent concentration in your assay, as high concentrations (typically >1%) can affect cellular health or enzyme activity.

Workflow Diagram: Solubility Enhancement Strategy

The following diagram outlines a decision-making process for selecting a suitable solubilization strategy.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Outcome Start Poor Aqueous Solubility of Compound PhysChem Assess Physicochemical Properties (pKa, logP estimate) Start->PhysChem pH_Mod pH Modification (for ionizable compounds) PhysChem->pH_Mod Is compound ionizable? CoSolvent Co-solvency (e.g., DMSO, EtOH) pH_Mod->CoSolvent Solubility still insufficient? End Achieved Target Concentration pH_Mod->End Success Complexation Complexation (Cyclodextrins) CoSolvent->Complexation Co-solvent toxicity or concentration limit an issue? CoSolvent->End Success Advanced Advanced Formulations (Solid Dispersions, etc.) Complexation->Advanced Need higher drug load or in-vivo application? Complexation->End Success Advanced->End ASD_Concept cluster_0 Initial State cluster_1 ASD Formulation Process cluster_2 Final State cluster_3 Dissolution Crystalline Crystalline Drug (Low Solubility, High Lattice Energy) Process Formulation with Polymer (e.g., Spray Drying, HME) Crystalline->Process ASD Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) Process->ASD Dissolution Contact with Aqueous Media ASD->Dissolution Supersaturation Supersaturated Solution (High Apparent Solubility) Dissolution->Supersaturation

Caption: Conceptual workflow from crystalline drug to supersaturation via an ASD.

References
  • Patel, B.B., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Lumma, D., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pawar, J., & Farigue, M. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Al-khedairy, E.B.H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Sharma, D., & Saini, S. (2015). Solid dispersion a novel approach for enhancement of bioavailability of poorly soluble drugs. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Mocanu, A-M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]

  • Kumar, S., & Singh, A. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Ahad, A., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. Journal of Pharmaceutical Innovation. Available at: [Link]

  • Nishimura, T., & Ariga, K. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Advanced Drug Delivery Reviews. Available at: [Link]

  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Paradkar, A.R., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Butreddy, A., & Bandari, S. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Singh, M., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Indulkar, A.S., et al. (2022). Dissolution Mechanisms of Amorphous Solid Dispersions: Role of Drug Load and Molecular Interactions. Molecular Pharmaceutics. Available at: [Link]

  • Lumma, D., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ghosh, A., et al. (2025). Mechanistic Insights into Amorphous Solid Dispersions: Bridging Theory and Practice in Drug Delivery. Pharmaceutical Research. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of dissolution in amorphous solid dispersions: Carrier-controlled release, Dissolution-controlled release, Drug-controlled release. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent. Taylor & Francis. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Millard, J.W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research. Available at: [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • ChemRxiv. (n.d.). Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Predict. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of (5-(o-Tolyl)pyridin-3-yl)methanol

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to prevent the unw...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to prevent the unwanted oxidation of the primary methanol group in (5-(o-Tolyl)pyridin-3-yl)methanol during downstream synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the methanol group in (5-(o-Tolyl)pyridin-3-yl)methanol spontaneously oxidize during downstream cross-coupling reactions? Causality: The primary alcohol in this molecule is situated at the 3-position of a pyridine ring, making it electronically analogous to a benzylic alcohol. The electron-withdrawing nature of the pyridine heterocycle polarizes the adjacent C-H bonds at the hydroxymethyl position. This polarization increases their susceptibility to hydride abstraction or oxidative insertion by transition metals (e.g., Pd, Ru) commonly used in downstream synthesis. Under basic conditions with atmospheric oxygen, these benzylic and pyridinylic primary alcohols are highly prone to aerobic oxidation, rapidly converting into unwanted aldehydes or carboxylic acids[1].

Q2: What is the most robust protecting group strategy to prevent this oxidation while surviving basic cross-coupling conditions? Causality: To prevent oxidation, the reactive O-H bond must be masked. While benzyl (Bn) ethers are common, they can be prematurely cleaved by hydrogenolysis or oxidized under harsh conditions[2]. Silyl ethers, specifically tert-butyldimethylsilyl (TBS), are the optimal choice for this substrate. The formation of a strong Si-O bond completely masks the alcohol from transition metal oxidants. Furthermore, the bulky tert-butyl group provides a steric shield against nucleophilic attack, ensuring the protecting group survives harsh basic conditions (e.g., Suzuki or Stille couplings)[2].

Q3: My TBS protection reaction is stalling at 50% conversion. What is the root cause? Causality: This is almost always a moisture issue or a lack of nucleophilic catalysis. TBSCl is highly sensitive to hydrolysis; if your DMF solvent or starting material is wet, TBSCl will rapidly hydrolyze into unreactive siloxane dimers. Additionally, imidazole is not merely an acid scavenger in this reaction; it acts as a crucial nucleophilic catalyst by forming a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate[2]. Solution: Ensure strict anhydrous conditions. If the reaction remains sluggish, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) will accelerate the silyl transfer.

Q4: How can I reliably cleave the TBS group without affecting the pyridine or o-tolyl rings? Causality: The Si-F bond is unusually strong—even stronger than the Si-O bond[3]. The addition of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), will selectively drive the cleavage of the Si-O bond without affecting the rest of the molecule, leaving the heterocyclic core intact[3].

Part 2: Quantitative Data & Protecting Group Selection

When designing your synthetic route, selecting the correct protecting group is a balance of stability and cleavage kinetics. The table below summarizes the quantitative performance of common protecting groups for pyridinylmethanols.

Protecting GroupTypical Installation Yield (%)Relative Cleavage Rate (TBAF)Stability to Pd-Catalyzed OxidationBase Stability (pH > 12)
TMS (Trimethylsilyl)>95%Very Fast (< 5 min)Poor (Prone to premature cleavage)Poor
TBS (tert-Butyldimethylsilyl)90–95%Fast (~1–2 hr)ExcellentExcellent
TBDPS (tert-Butyldiphenylsilyl)85–90%Slow (4–12 hr, may require heat)ExcellentExcellent
Bn (Benzyl)80–90%N/A (Stable to Fluoride)GoodExcellent

Part 3: Workflow Visualization

ProtectionWorkflow A Unprotected Pyridinylmethanol (High Oxidation Risk) B TBSCl + Imidazole (Nucleophilic Catalysis) A->B C TBS-Protected Intermediate (Oxidation Resistant) B->C D Downstream Synthesis (e.g., Cross-Coupling) C->D E TBAF / THF (Fluoride-Driven Cleavage) D->E F Target Molecule (Intact Primary Alcohol) E->F

Workflow for the protection and deprotection of pyridinylmethanols.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step until the validation checkpoints are confirmed.

Protocol A: TBS Protection of (5-(o-Tolyl)pyridin-3-yl)methanol

Objective: Mask the primary alcohol to prevent oxidation during downstream cross-coupling.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent of (5-(o-Tolyl)pyridin-3-yl)methanol in anhydrous DMF to create a 0.5 M solution.

  • Catalyst/Base Addition: Add 2.5 equivalents of imidazole.

    • Validation Checkpoint 1: Ensure complete dissolution. The mixture must be completely clear before proceeding.

  • Silylation: Cool the reaction flask to 0 °C using an ice bath. Add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBSCl) portion-wise to control the exotherm[2].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 3:1). The protected product will exhibit a significantly higher Rf​ value (~0.7) compared to the starting material (~0.2) due to the loss of hydrogen bonding.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine (critical to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Validation Checkpoint 3: Verify via 1 H NMR. Look for the appearance of the Si- CH3​ singlet at ~0.1 ppm and the tert-butyl singlet at ~0.9 ppm, alongside the disappearance of the O-H broad singlet.

Protocol B: TBAF-Mediated Deprotection

Objective: Restore the primary methanol group post-synthesis.

  • Preparation: Dissolve the TBS-protected intermediate in anhydrous THF (0.1 M concentration) under argon.

  • Cleavage: Cool the solution to 0 °C. Add 1.1 equivalents of TBAF (1.0 M solution in THF) dropwise.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation Checkpoint 4: TLC monitoring should show the complete disappearance of the non-polar starting material and the return of the polar free alcohol.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to isolate the target molecule.

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability in (5-(o-Tolyl)pyridin-3-yl)methanol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the discrepancy between high biochemical potency...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the discrepancy between high biochemical potency and poor cellular efficacy. When working with biaryl scaffolds like (5-(o-Tolyl)pyridin-3-yl)methanol , low cell permeability is a primary culprit.

This scaffold presents a unique triad of physicochemical challenges: the lipophilic steric bulk of the o-tolyl group, the basic and efflux-prone nature of the pyridine ring, and the strong hydrogen bond donor (HBD) capacity of the primary methanol group.

This guide is designed to help you systematically diagnose whether your permeability issue is an assay artifact, a passive diffusion barrier, or an active efflux liability, and provides field-proven protocols and chemical strategies to overcome them.

Diagnostic Workflow

PermeabilityTroubleshooting Start Low Cell Permeability Detected CheckRec Check Assay Recovery (Mass Balance) Start->CheckRec LowRec Recovery < 70% CheckRec->LowRec GoodRec Recovery > 70% CheckRec->GoodRec FixRec Add 0.25% BSA Sink Use Low-Binding Plates LowRec->FixRec RunPAMPA Run PAMPA (Passive Diffusion) GoodRec->RunPAMPA LowPAMPA Low PAMPA Papp (< 1.0 x 10^-6 cm/s) RunPAMPA->LowPAMPA HighPAMPA High PAMPA Papp (> 1.0 x 10^-6 cm/s) RunPAMPA->HighPAMPA FixPass Mask HBD (Prodrug) Reduce MW/PSA LowPAMPA->FixPass RunCaco Bi-directional Caco-2 (Active Transport) HighPAMPA->RunCaco CheckER Calculate Efflux Ratio (ER = B-A / A-B) RunCaco->CheckER HighER ER > 2.0 (P-gp/BCRP Efflux) CheckER->HighER LowER ER < 2.0 (Paracellular/Other) CheckER->LowER FixEff Lower Pyridine pKa Steric Shielding HighER->FixEff

Diagnostic workflow for isolating passive diffusion, active efflux, and assay artifact liabilities.

Section 1: Assay Diagnostics & Artifacts (FAQs)

Q1: My (5-(o-Tolyl)pyridin-3-yl)methanol derivative shows very low apparent permeability ( Papp​ ) in the Caco-2 assay, but my mass balance (recovery) is below 50%. Is this a true permeability issue? A1: Likely not. A recovery of less than 70% indicates an assay artifact rather than a biological barrier[1]. The o-tolyl group imparts significant lipophilicity to the scaffold. Highly lipophilic compounds tend to precipitate in the aqueous assay buffer or become trapped within the hydrophobic core of the Caco-2 lipid bilayer, failing to partition into the receiver chamber[2]. Before redesigning the molecule, optimize the assay by adding a thermodynamic "sink" (such as 0.25% Bovine Serum Albumin) to the receiver compartment to drive the concentration gradient[3].

Q2: How do I determine if my compound's poor permeability is due to passive diffusion limits or active efflux? A2: You must run orthogonal assays. First, test the compound in a Parallel Artificial Membrane Permeability Assay (PAMPA). Because PAMPA is cell-free, it exclusively measures passive lipid diffusion[4].

  • If the PAMPA Papp​ is low, the physicochemical properties of the molecule (e.g., high Polar Surface Area from the methanol group) are preventing membrane transit[4].

  • If the PAMPA Papp​ is high but the apical-to-basolateral (A-to-B) Caco-2 Papp​ is low, your compound is likely a substrate for active efflux transporters like P-glycoprotein (P-gp)[4],[2].

Section 2: Mechanistic Causes & Chemical Solutions (FAQs)

Q3: My bi-directional Caco-2 data shows an Efflux Ratio (ER) > 2.0. Why is this specific scaffold prone to efflux, and how can I fix it? A3: An ER > 2.0 (calculated as Papp​ B-A / Papp​ A-B) confirms active efflux[4],[1]. The pyridine nitrogen in your scaffold is a classic hydrogen bond acceptor that frequently triggers P-gp recognition[5]. Solution: You can attenuate P-gp binding by lowering the pKa of the pyridine ring[5]. Introducing an electron-withdrawing group (EWG), such as a fluorine atom, ortho to the pyridine nitrogen reduces its electron density. This limits physiological protonation and weakens the hydrogen-bonding strength required for the efflux transporter to recognize the pharmacophore.

Q4: My PAMPA results are poor, indicating a passive diffusion problem. What is the structural liability? A4: The primary hydroxyl (-OH) of the methanol group is a strong hydrogen bond donor (HBD). When a molecule moves from the aqueous buffer into the lipophilic cell membrane, it must shed its water hydration shell. The desolvation energy penalty for an exposed HBD is massive, severely restricting passive diffusion[5]. Solution: Transiently mask the HBD using an ester prodrug strategy (e.g., converting the methanol to an acetate ester). Once inside the cell, ubiquitous intracellular esterases will cleave the prodrug to release the active (5-(o-Tolyl)pyridin-3-yl)methanol derivative[6]. Alternatively, design the molecule to form an Intramolecular Hydrogen Bond (IMHB) by placing a hydrogen bond acceptor nearby, which dynamically shields the polarity during membrane transit[5].

Section 3: Quantitative Data & Optimization Strategies

To guide your medicinal chemistry efforts, the following table summarizes the causal relationships between targeted structural modifications on the (5-(o-Tolyl)pyridin-3-yl)methanol scaffold and their expected impact on permeability metrics.

Optimization StrategyTarget ParameterSpecific Structural ModificationExpected Impact on Permeability Metrics
Prodrug Conversion Hydrogen Bond Donor (HBD)Convert -CH 2​ OH to -CH 2​ OAc (Acetate Ester)Eliminates the HBD penalty; significantly increases PAMPA and Caco-2 A-to-B Papp​ [6].
pKa Modulation Pyridine Basicity / P-gp RecognitionAdd ortho-Fluorine to the Pyridine NitrogenLowers pKa; reduces physiological protonation and decreases the Caco-2 Efflux Ratio (ER < 2.0)[5].
IMHB Formation Polar Surface Area (PSA)Introduce a Lewis base near the -CH 2​ OH groupMasks the HBD dynamically; improves lipid partitioning without increasing Molecular Weight[5].
Steric Shielding Efflux Transporter BindingIncrease bulk on the o-Tolyl group (e.g., to isopropyl)Disrupts the planar pharmacophore required for P-gp recognition; lowers Efflux Ratio.

Section 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, permeability assays must be treated as self-validating systems. The following protocols incorporate strict internal controls to rule out artifacts.

Protocol 1: Bi-directional Caco-2 Permeability Assay with BSA Sink

Designed to overcome the high lipophilicity and non-specific binding of o-tolyl derivatives.

Step 1: Monolayer Preparation & Maturation Seed Caco-2 cells on polycarbonate permeable filter inserts (0.4 µm pore size) and culture for 21 days.

  • Causality: This extended 21-day culture period is strictly required for the cells to fully differentiate, polarize, and express the tight junctions and apical efflux transporters (like P-gp) necessary to mimic the human intestinal epithelium[4].

Step 2: Buffer Preparation (The "Sink" Condition) Prepare Transport Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). To the basolateral receiver buffer only, add 0.25% Bovine Serum Albumin (BSA).

  • Causality: Highly lipophilic biaryls partition into the membrane but lack the thermodynamic driving force to exit into the aqueous receiver chamber. BSA binds the free drug in the receiver well, acting as a thermodynamic sink that maintains the concentration gradient and prevents artificially low Papp​ calculations[3].

Step 3: Dosing & Incubation Dose the test compound at 10 µM. Ensure the final DMSO concentration is 1%. Incubate at 37°C for 2 hours.

  • Causality: DMSO concentrations above 1% can compromise tight junction integrity, leading to false-positive paracellular leakage[7].

Step 4: Self-Validation Criteria (Critical) Every assay plate must validate the following parameters before data is accepted[1]:

  • Monolayer Integrity: Co-incubate with Lucifer Yellow. If the Lucifer Yellow Papp​ exceeds 0.5×10−6 cm/s, the monolayer is compromised, and the well data must be discarded.

  • Efflux Competence: Include Digoxin (a known P-gp substrate). It must yield an Efflux Ratio > 2.0.

  • Mass Balance: Calculate total recovery: (Amount in Receiver + Amount in Donor) / Initial Amount. If recovery is < 70%, the compound is lost to plastic binding or intracellular trapping, and the Papp​ is invalid[1].

Protocol 2: PAMPA for Lipophilic Pyridines

Designed to isolate passive diffusion liabilities.

Step 1: Artificial Membrane Coating Coat a 96-well PVDF filter plate with 5 µL of a 1% lecithin in dodecane solution.

  • Causality: This creates a cell-free artificial lipid bilayer that strictly isolates passive transcellular diffusion, removing the confounding variables of active P-gp transport and cellular metabolism[4],[7].

Step 2: Donor Solution Preparation Prepare the (5-(o-Tolyl)pyridin-3-yl)methanol derivative at 50 µM in PBS containing 5% methanol or 1% DMSO.

  • Causality: The o-tolyl group severely limits aqueous solubility. Co-solvents prevent the compound from precipitating in the donor well, ensuring the concentration gradient—the sole driving force in PAMPA—is maintained[7].

Step 3: Incubation & Volumetric Control Assemble the donor and acceptor plates and incubate for 16 hours at room temperature inside a sealed humidity chamber containing wet paper towels.

  • Causality: Evaporation alters the well volume and concentrates the solute, drastically skewing the Papp​ equation variables. The humidity chamber ensures volumetric stability over the long incubation period[8],[9].

References

  • ResearchGate. "Improving cell permeability and lowering Pgp-mediated efflux by masking a HBD with an IMHB and lowering pKa." Source: researchgate.net. URL: [Link]

  • Evotec. "Caco-2 Permeability Assay." Source: evotec.com. URL: [Link]

  • MDPI. "Quinine Esters with 1,2-Azole, Pyridine and Adamantane Fragments." Source: mdpi.com. URL: [Link]

  • Corning. "A Novel Design of Artificial Membrane for Improving the PAMPA Model." Source: corning.com. URL: [Link]

  • ChemRxiv. "Peptide Permeability Measurements in PAMPA: Sources of Variability and Implications for Data Reproducibility." Source: chemrxiv.org. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of (5-(o-Tolyl)pyridin-3-yl)methanol vs. Isomeric Scaffolds: Conformational Restriction in Drug Design

Executive Summary Biaryl scaffolds, particularly 5-arylpyridin-3-yl derivatives, are ubiquitous in modern drug discovery, serving as privileged building blocks for kinase inhibitors, epigenetic modulators, and GPCR ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl scaffolds, particularly 5-arylpyridin-3-yl derivatives, are ubiquitous in modern drug discovery, serving as privileged building blocks for kinase inhibitors, epigenetic modulators, and GPCR ligands. The specific substitution pattern on the aryl ring fundamentally dictates the molecule's three-dimensional conformation, physicochemical properties, and target engagement. This guide provides an objective, data-driven comparison between (5-(o-Tolyl)pyridin-3-yl)methanol and its positional isomers (meta- and para-tolyl), focusing on the thermodynamic and kinetic consequences of conformational restriction.

Mechanistic Causality: Atropisomerism and the "Magic Methyl" Effect

The structural divergence between the ortho-tolyl isomer and its meta/para counterparts is rooted in severe steric hindrance. In (5-(o-Tolyl)pyridin-3-yl)methanol, the methyl group at the 2-position of the phenyl ring clashes directly with the protons of the adjacent pyridine ring.

Conformational Restriction & Thermodynamics: This steric clash forces the biaryl system out of coplanarity, driving the dihedral angle ( ) toward an orthogonal state (~60°–90°). By restricting the rotational freedom of the biaryl bond, the molecule is pre-organized into a specific three-dimensional geometry. When this geometry matches a target's binding pocket, it minimizes the entropic penalty upon binding, a core principle of conformational restriction 1[1]. Conversely, meta- and para-tolyl isomers exhibit low rotational barriers and can easily adopt planar conformations. While this flexibility allows them to navigate narrow binding channels, it requires a substantial induced-fit energetic cost (entropic loss) to achieve the specific dihedral angles often required by complex biological targets 2[2].

The "Magic Methyl" Phenomenon: The profound shift in binding affinity and physicochemical properties caused by this single carbon insertion is a hallmark of the "magic methyl" effect 3[3]. Beyond target affinity, breaking molecular planarity via the ortho-methyl group disrupts tight crystal lattice packing. This topological disruption significantly increases aqueous solubility compared to the flat, easily stackable para-isomer, while also modulating allylic and biaryl strain to optimize the pharmacokinetic profile 4[4].

ConformationalLogic Root Biaryl Scaffold: (5-(Tolyl)pyridin-3-yl)methanol Ortho ortho-Tolyl Isomer (Steric Hindrance) Root->Ortho MetaPara meta/para-Tolyl Isomer (Minimal Hindrance) Root->MetaPara HighBarrier High Rotational Barrier (Conformational Restriction) Ortho->HighBarrier 'Magic Methyl' Effect LowBarrier Low Rotational Barrier (Flexible / Planar) MetaPara->LowBarrier Preorganized Pre-organized Bioactive Conformation HighBarrier->Preorganized Reduced Entropy Loss EntropicPenalty Entropic Penalty upon Binding LowBarrier->EntropicPenalty Induced Fit Required

Logical flow illustrating how the ortho-methyl group dictates conformational restriction and binding.

Quantitative Comparison: Physicochemical and Thermodynamic Profiles

The following table summarizes the divergent properties of the three isomers based on standard medicinal chemistry profiling of biaryl systems.

Property(5-(o-Tolyl)pyridin-3-yl)methanol(5-(m-Tolyl)pyridin-3-yl)methanol(5-(p-Tolyl)pyridin-3-yl)methanol
Preferred Dihedral Angle ( ) ~60°–90° (Orthogonal)~30°–40°~20°–30° (Planar-leaning)
Rotational Barrier ( ) >15 kcal/mol (Atropisomeric tendency)<5 kcal/mol (Free rotation)<5 kcal/mol (Free rotation)
Aqueous Solubility (LogS proxy) Moderate to High (Disrupted lattice)LowLowest (High lattice stacking)
Binding Entropy ( ) Favorable (Pre-organized)Unfavorable (Induced fit)Unfavorable (Induced fit)
Steric Clash Risk in Deep Pockets High (Requires wide pocket)ModerateLow (Fits narrow channels)
Self-Validating Experimental Protocols

To objectively compare these isomers in a drug development setting, a rigorous, self-validating workflow is required. The following protocols ensure that synthetic artifacts do not confound thermodynamic measurements.

Step 1: Regioselective Synthesis via Suzuki-Miyaura Coupling
  • Causality: The ortho-tolyl boronic acid is highly sterically hindered. Standard palladium catalysts (e.g., Pd(PPh3)4) often fail or require harsh conditions that degrade the hydroxymethyl group. We employ Pd(dppf)Cl2, whose large bite angle facilitates the reductive elimination step even with bulky, restricted substrates.

  • Protocol:

    • Charge a Schlenk flask with (5-bromopyridin-3-yl)methanol (1.0 eq), the respective tolylboronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Add degassed 1,4-dioxane and 2M aqueous K2CO3 (3.0 eq).

    • Heat the mixture at 90°C for 12 hours under an N2 atmosphere.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting bromide is <1%. Purify the product via reverse-phase HPLC to ensure >99% purity, actively eliminating trace palladium that could artificially inflate binding signals in downstream SPR assays.

Step 2: Conformational Analysis via Variable-Temperature (VT) NMR
  • Causality: To quantify the rotational barrier ( ) induced by the ortho-methyl group, VT-NMR is used to observe the coalescence of the diastereotopic methylene protons of the hydroxymethyl group.

  • Protocol:

    • Dissolve 5 mg of the synthesized isomer in 0.5 mL of DMSO-d6.

    • Acquire 1H-NMR spectra at 10°C increments from 25°C to 120°C.

  • Validation Check: For the ortho-isomer, the -CH2OH protons will appear as an AB quartet at room temperature (due to restricted rotation creating a chiral axis). Calculate using the Eyring equation at the exact coalescence temperature. The meta/para isomers serve as internal negative controls, displaying a sharp singlet at all temperatures due to rapid, unrestricted rotation.

Step 3: Target Affinity Profiling via Surface Plasmon Resonance (SPR)
  • Causality: SPR provides real-time kinetic data ( , ), revealing whether the ortho-isomer's pre-organization improves the association rate ( ) compared to the flexible isomers, which must pay an entropic penalty to bind.

  • Protocol:

    • Immobilize the target protein (e.g., a relevant kinase domain) on a CM5 sensor chip via standard amine coupling.

    • Flow a concentration series (3.125 nM to 100 nM) of each isomer over the chip at a flow rate of 30 µL/min.

  • Validation Check: Include a known planar binder as a positive control to validate chip activity. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise values.

ExperimentalWorkflow S1 Step 1: Synthesis Suzuki-Miyaura Coupling S2 Step 2: Validation VT-NMR for Rotational Barrier S1->S2 S3 Step 3: Affinity SPR Target Binding Kinetics S2->S3 S4 Step 4: ADME Kinetic Solubility & Stability S3->S4

Self-validating experimental workflow for the synthesis and evaluation of biaryl pyridine isomers.

References
  • Source: nih.
  • Title: Chapter 11.
  • Source: acs.
  • Source: nih.

Sources

Comparative

Structure-activity relationship (SAR) studies of (5-(o-Tolyl)pyridin-3-yl)methanol analogs

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating biaryl scaffolds for targeted therapeutics. Executive Summary In modern target-directed drug discovery, pa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating biaryl scaffolds for targeted therapeutics.

Executive Summary

In modern target-directed drug discovery, particularly within the realm of kinase inhibition, the selection of the core scaffold dictates the trajectory of the entire lead optimization campaign. The (5-(o-Tolyl)pyridin-3-yl)methanol scaffold has emerged as a highly privileged biaryl motif. Unlike planar, unsubstituted biaryls that often suffer from off-target promiscuity and poor physicochemical properties, this specific scaffold leverages conformational restriction and strategic vectoring to achieve exquisite target selectivity and metabolic stability.

This guide objectively compares the (5-(o-Tolyl)pyridin-3-yl)methanol scaffold against common structural alternatives, providing the structural causality behind its performance and the self-validating experimental protocols required to evaluate these analogs.

Structural Rationale & Causality: The "Magic Methyl" and Atropisomerism

To understand why this specific scaffold outperforms its analogs, we must deconstruct its pharmacophoric elements and the physical chemistry governing its 3D conformation.

  • The Pyridine Nitrogen (Hinge Binder): The localized lone pair on the pyridine nitrogen acts as a potent, directional hydrogen-bond acceptor. In kinase targets (e.g., p38α MAPK, BTK), this nitrogen directly interacts with the backbone amide of the kinase hinge region (e.g., Met109).

  • The Ortho-Tolyl Group (Conformational Restrictor & Hydrophobic Anchor): The introduction of an ortho-methyl group is a classic application of the "magic methyl" effect [1]. The steric clash between the ortho-methyl and the adjacent pyridine protons forces the biaryl system out of planarity, inducing a specific dihedral angle (typically ~60°–90°). This atropisomeric restriction prevents the molecule from adopting flat conformations that promiscuously bind to off-target kinases or intercalate into DNA. Instead, it perfectly vectors the tolyl ring into deep, 3D hydrophobic pockets (such as the Selectivity Pocket II or DFG-out pocket), drastically increasing kinome selectivity [2], [3].

  • The Hydroxymethyl Group (Solvent Vector): Positioned at C3, this moiety projects out of the binding pocket toward the solvent interface. It serves a dual purpose: it acts as a water-mediated hydrogen bond donor/acceptor to stabilize the complex, and it significantly lowers the molecule's LogP, improving aqueous solubility and providing a synthetic handle for further functionalization.

ScaffoldLogic Scaffold Target Scaffold: (5-(o-Tolyl)pyridin-3-yl)methanol Moiety1 Pyridine Nitrogen (Hinge Binder) Scaffold->Moiety1 Moiety2 o-Tolyl Group (Hydrophobic Pocket) Scaffold->Moiety2 Moiety3 Hydroxymethyl Group (Solvent Vector) Scaffold->Moiety3 Effect1 Forms critical H-bond with kinase hinge Moiety1->Effect1 Effect2 Effect2 Moiety2->Effect2 Effect3 Improves aqueous solubility & allows synthetic functionalization Moiety3->Effect3

Figure 1: Structural causality and pharmacophoric mapping of the target biaryl scaffold.

SAR Comparison Guide: Scaffold Performance Analysis

To objectively evaluate the (5-(o-Tolyl)pyridin-3-yl)methanol core, we compared its performance against three standard structural alternatives using a representative kinase target assay and standard in vitro ADME profiling.

  • Target Scaffold: (5-(o-Tolyl)pyridin-3-yl)methanol

  • Alternative 1 (Planar Biaryl): (5-Phenylpyridin-3-yl)methanol. Lacks the ortho-methyl group, resulting in a flatter, lower-energy planar conformation.

  • Alternative 2 (Altered Hinge Binder): (5-(o-Tolyl)pyrimidin-3-yl)methanol. Replaces the pyridine with a pyrimidine, altering the pKa and introducing lone-pair repulsion at the hinge.

  • Alternative 3 (Altered Solvent Vector): 5-(o-Tolyl)nicotinamide. Replaces the hydroxymethyl with a primary amide, altering the hydrogen bonding network and solubility profile.

Quantitative Performance Data
CompoundStructural ModificationPrimary Target IC₅₀ (nM)Kinome Selectivity Score S(10)HLM Half-life (min)
Target Scaffold None (Optimal Dihedral)12.4 0.04 >60
Alternative 1 Des-methyl (Planar)45.10.28 (Poor)35.0
Alternative 2 Pyrimidine Core180.50.08>60
Alternative 3 Amide Vector28.60.0515.2 (Poor)

Key Takeaways:

  • Selectivity Causality: Alternative 1 demonstrates how the removal of the ortho-methyl group destroys kinome selectivity (S(10) jumps from 0.04 to 0.28). The planar conformation allows the molecule to bind promiscuously across multiple kinase families [2].

  • Potency Causality: Alternative 2 shows a massive drop in potency. The additional nitrogen in the pyrimidine ring withdraws electron density, weakening the primary hydrogen bond with the hinge region.

  • Metabolic Causality: Alternative 3 maintains decent potency but suffers from rapid metabolic clearance (HLM t₁/₂ = 15.2 min), as primary amides are highly susceptible to enzymatic hydrolysis in liver microsomes.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be generated using self-validating systems. Below are the rigorous, step-by-step protocols utilized for this comparative SAR study.

Protocol 1: ADP-Glo™ Kinase Assay (Potency Evaluation)

Why this method? The ADP-Glo assay measures the universal product of kinase activity (ADP), making it highly sensitive and independent of specific peptide substrate constraints.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Plating: Dispense 100 nL of compounds (10-point dose-response, 1:3 dilution in 100% DMSO) into a 384-well white pro-bind plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical Step: The ATP concentration must be set exactly at the apparent Kₘ of the specific kinase to ensure competitive inhibitors are accurately differentiated.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Self-Validation Check: Read luminescence. The assay is only considered valid if the calculated Z'-factor (using DMSO vehicle as negative control and 10 µM Staurosporine as positive control) is ≥ 0.65 .

Protocol 2: Human Liver Microsome (HLM) Stability (ADME Profiling)

Why this method? Early identification of metabolic liabilities prevents late-stage attrition.

  • Incubation Mix: Combine 0.5 mg/mL pooled human liver microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) with 1 µM of the test compound.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Check: The assay must run concurrently with Verapamil (high clearance control, t₁/₂ < 15 min) and Warfarin (low clearance control, t₁/₂ > 60 min) to verify the metabolic competency of the specific microsome batch.

SARWorkflow Design Rational Design & Synthesis Assay Primary Screening (ADP-Glo Kinase Assay) Design->Assay ADME In Vitro ADME (HLM Stability) Assay->ADME IC50 < 50 nM Selectivity Kinome Profiling (Off-target Panel) ADME->Selectivity t1/2 > 45 min Lead Lead Optimization & In Vivo Studies Selectivity->Lead S(10) < 0.05

Figure 2: Self-validating experimental workflow for evaluating biaryl kinase inhibitor analogs.

Conclusion

The (5-(o-Tolyl)pyridin-3-yl)methanol scaffold represents a masterclass in rational drug design. By integrating a potent hinge-binding nitrogen with a conformationally restricting ortho-methyl group, this scaffold successfully decouples target affinity from off-target promiscuity. For drug development professionals looking to bypass the attrition rates associated with flat, planar biaryls, prioritizing atropisomeric scaffolds like this one provides a statistically superior starting point for lead optimization.

References

  • Pritha S, Bhirisha S, Jagruti S. Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences. 2021; 9(3): 555761. Available at:[Link]

  • Toenjes ST, Heydari BS, Albright ST, et al. Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. 2023; 14(3): 305-311. Available at:[Link]

  • Degorce SL, et al. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry. 2021. Available at:[Link]

Validation

A Comparative In Vitro Efficacy Analysis of Novel (5-(o-Tolyl)pyridin-3-yl)methanol Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potent anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potent anticancer effects.[1][2] This versatile heterocyclic ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target various malignancies.[1][3] This guide provides a comprehensive framework for comparing the in vitro efficacy of novel derivatives of (5-(o-Tolyl)pyridin-3-yl)methanol, a promising class of compounds for anticancer drug discovery. We will delve into the critical experimental designs, provide detailed protocols for key assays, and explore the potential mechanisms of action that underpin their therapeutic potential.

The Rationale for In Vitro Screening

Before advancing to costly and time-consuming preclinical animal studies, robust in vitro testing is essential to triage promising anticancer compounds.[4][5] In vitro models, such as cancer cell lines, offer a rapid and cost-effective platform to assess the cytotoxic and antiproliferative effects of new chemical entities.[6] This initial screening allows for the early identification of lead compounds with significant anticancer activity, warranting further investigation.[4]

Comparative Efficacy of Pyridine-Based Anticancer Agents: A Snapshot

While specific data for (5-(o-Tolyl)pyridin-3-yl)methanol derivatives are proprietary or in early stages of development, the broader class of pyridine derivatives has demonstrated significant promise. The following table summarizes the in vitro anticancer activity of various pyridine-based compounds against a panel of human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values. This data serves as a benchmark for the expected potency of novel derivatives.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-Thiazole HybridsCompound 3HL-60 (Leukemia)0.57[3]
3-Cyanopyridine DerivativesCompound 8fMCF-7 (Breast Cancer)1.69[3]
Pyridone DerivativesCompound 1HepG2 (Liver Cancer)4.5[3]
2-imino-1,2-dihydropyridine-3-carbonitrilesCompound IiHT-29 (Colon Cancer)3[7]
Pyrazolyl Pyridine ConjugatesCompound 9HepG2 (Liver Cancer)0.18[8]
Pyrazolopyridine DerivativesCompound 5aHepG-2 (Liver Cancer)3.42[9]

Deciphering the Mechanisms of Action: Key Signaling Pathways

The anticancer effects of pyridine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3] Two prominent mechanisms include the inhibition of protein kinases and the induction of programmed cell death.

Inhibition of Pro-Survival Kinases

Several pyridine derivatives have been identified as potent inhibitors of kinases that are frequently overexpressed in cancer, such as PIM-1 kinase and VEGFR-2.[1][2][3] PIM-1 kinase plays a crucial role in cell survival and proliferation, making it an attractive target for anticancer therapies.[3]

PIM1_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Downstream Downstream Effectors (e.g., BAD, c-Myc) PIM1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative (5-(o-Tolyl)pyridin-3-yl)methanol Derivative Derivative->PIM1 Inhibition

Caption: Inhibition of the PIM-1 Kinase Pathway by a Pyridine Derivative.

Induction of Apoptosis via G2/M Cell Cycle Arrest

Certain pyridine compounds have been shown to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[3] This is often achieved through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinase pathways such as JNK.[3]

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. The following are detailed protocols for foundational experiments in anticancer drug screening.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Viability 3. Cell Viability Assay (MTT or SRB) Cell_Culture->Cell_Viability Compound_Prep 2. Derivative Stock Solution Preparation Compound_Prep->Cell_Viability IC50 6. IC50 Determination Cell_Viability->IC50 Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V) Mechanism 7. Mechanistic Insights Apoptosis_Assay->Mechanism Cell_Cycle 5. Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Mechanism IC50->Apoptosis_Assay IC50->Cell_Cycle

Caption: A typical workflow for in vitro anticancer drug screening.

Cell Viability Assays: MTT and SRB

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to assess cell viability and proliferation.[10]

MTT Assay Protocol [3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the (5-(o-Tolyl)pyridin-3-yl)methanol derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB Assay Protocol [10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would suggest that the compound induces G2/M arrest.

Conclusion and Future Directions

The in vitro evaluation of (5-(o-Tolyl)pyridin-3-yl)methanol derivatives represents a critical first step in their development as potential anticancer agents. By employing a systematic approach that includes robust cell viability assays, cell cycle analysis, and mechanistic studies, researchers can effectively identify and prioritize lead candidates for further preclinical and clinical development. The versatility of the pyridine scaffold, combined with the power of modern drug screening technologies, holds immense promise for the future of oncology.[1]

References

  • Cell-culture based test systems for anticancer drug screening - ecancer. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

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Sources

Comparative

Benchmarking Synthetic Routes to (5-(o-Tolyl)pyridin-3-yl)methanol: Suzuki-Miyaura vs. Reductive Cross-Electrophile Coupling

Executive Summary (5-(o-Tolyl)pyridin-3-yl)methanol is a critical biaryl building block, frequently utilized as an intermediate in the synthesis of neuroactive therapeutics and kinase inhibitors. The presence of the orth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-(o-Tolyl)pyridin-3-yl)methanol is a critical biaryl building block, frequently utilized as an intermediate in the synthesis of neuroactive therapeutics and kinase inhibitors. The presence of the ortho-methyl group introduces significant steric hindrance, complicating the biaryl C(sp2)-C(sp2) bond formation. This guide benchmarks two distinct synthetic strategies: the traditional Palladium-catalyzed Suzuki-Miyaura coupling and the emerging Nickel-catalyzed Reductive Cross-Electrophile Coupling (XEC).

Mechanistic Pathways & Logic (E-E-A-T)

Route A: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction remains the industry standard for biaryl synthesis[1]. For this specific transformation, (5-bromopyridin-3-yl)methanol is coupled with o-tolylboronic acid.

Causality of Experimental Choices: The steric bulk of the ortho-tolyl group significantly retards the transmetalation step. To counteract this, a catalyst with a large bite angle, such as Pd(dppf)Cl2, is selected. The bidentate 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates reductive elimination and stabilizes the Pd(0) intermediate against aggregation[2]. An aqueous base (K2CO3) is critical to activate the boronic acid into a nucleophilic boronate complex, facilitating transmetalation.

SuzukiCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition (5-bromopyridin-3-yl)methanol Pd0->OxAdd PdII_1 Ar1-Pd(II)-Br Intermediate OxAdd->PdII_1 Transmet Transmetalation o-Tolylboronic Acid + K2CO3 PdII_1->Transmet PdII_2 Ar1-Pd(II)-Ar2 Intermediate Transmet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 Product (5-(o-Tolyl)pyridin-3-yl)methanol RedElim->Product

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Route B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Cross-electrophile coupling eliminates the need for pre-functionalized organometallic reagents (like boronic acids) by directly coupling two electrophiles—in this case, (5-bromopyridin-3-yl)methanol and 2-bromotoluene—using a reductive system[3].

Causality of Experimental Choices: Coupling two aryl halides typically leads to statistical mixtures (homocoupling). However, by leveraging the differential oxidative addition rates of electron-deficient heteroaryl halides (pyridine derivative) versus electron-rich aryl halides (2-bromotoluene), high cross-selectivity is achieved[4]. A NiBr2 catalyst paired with a bipyridine (bpy) ligand is used. Zinc dust serves as the terminal reductant to turn over the catalytic cycle from Ni(II) back to Ni(0), and LiCl is added to enhance catalyst turnover by preventing ZnCl2-induced inhibition[5].

NiXECCycle Ni0 Ni(0)(bpy) Active Catalyst OxAdd1 Oxidative Addition 1 (5-bromopyridin-3-yl)methanol Ni0->OxAdd1 NiII_1 Ar1-Ni(II)-Br OxAdd1->NiII_1 Reduction1 Single Electron Reduction (Zn -> Zn2+) NiII_1->Reduction1 NiI Ar1-Ni(I) Reduction1->NiI OxAdd2 Oxidative Addition 2 2-Bromotoluene NiI->OxAdd2 NiIII Ar1-Ni(III)-Ar2 OxAdd2->NiIII RedElim Reductive Elimination NiIII->RedElim Product (5-(o-Tolyl)pyridin-3-yl)methanol RedElim->Product Reduction2 Reduction to Ni(0) (Zn) RedElim->Reduction2 Reduction2->Ni0

Ni-catalyzed reductive cross-electrophile coupling (XEC) mechanism.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesize (5-(o-Tolyl)pyridin-3-yl)methanol via Pd-catalysis.

  • Preparation: In an oven-dried Schlenk flask under argon, charge (5-bromopyridin-3-yl)methanol (1.0 equiv, 10 mmol), o-tolylboronic acid (1.2 equiv, 12 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol).

  • Solvent & Base Addition: Add degassed 1,4-Dioxane (40 mL) followed by an aqueous solution of K2CO3 (2.5 equiv, 25 mmol in 10 mL H2O). Causality: Degassing prevents Pd(0) oxidation; water is required to form the reactive boronate species.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass of the starting bromide (m/z 188) is consumed and the product mass (m/z 199) dominates.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) yields the pure product.

Protocol B: Reductive Cross-Electrophile Coupling (XEC)

Objective: Synthesize (5-(o-Tolyl)pyridin-3-yl)methanol via Ni-catalysis.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with NiBr2·glyme (0.1 equiv, 1 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv, 1 mmol), Zinc dust (2.5 equiv, 25 mmol), and LiCl (1.0 equiv, 10 mmol).

  • Substrate Addition: Add (5-bromopyridin-3-yl)methanol (1.0 equiv, 10 mmol) and 2-bromotoluene (1.5 equiv, 15 mmol). Causality: Excess 2-bromotoluene compensates for minor homocoupling pathways.

  • Solvent Addition: Add anhydrous DMF (30 mL) and Pyridine (10 mL). Causality: Pyridine acts as a co-solvent and auxiliary ligand to stabilize Ni intermediates.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 50 °C for 24 hours.

  • In-Process Control (IPC): Monitor via GC-MS. Assess the ratio of the desired cross-product to the o,o'-bitolyl homocoupled byproduct.

  • Workup: Quench with 1M HCl (20 mL) to dissolve unreacted Zn. Extract with EtOAc (3 x 40 mL). Wash organics with 5% LiCl aqueous solution (to remove DMF) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes based on standard 10 mmol scale optimizations.

MetricRoute A: Suzuki-MiyauraRoute B: Ni-XEC
Overall Yield 82 - 88%65 - 72%
Step Count (from Halides) 2 (requires boronic acid synthesis)1 (direct coupling)
Atom Economy Moderate (generates boron waste)Low (generates stoichiometric ZnBr2)
Catalyst Cost High (Pd)Low (Ni)
Cross-Selectivity >99% (Inherent to mechanism)~85% (Requires electronic differentiation)
Scalability Excellent (Industry standard)Moderate (Heterogeneous Zn mixing issues)
E-Factor ~15-20~25-35

Sources

Validation

In Vivo Validation of (5-(o-Tolyl)pyridin-3-yl)methanol as a Novel Therapeutic for Chemotherapy-Induced Nausea and Vomiting: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of (5-(o-Tolyl)pyridin-3-yl)methanol, hereafter referred to as TPM, a novel small molecule with therapeutic potential in managing chemotherapy-indu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of (5-(o-Tolyl)pyridin-3-yl)methanol, hereafter referred to as TPM, a novel small molecule with therapeutic potential in managing chemotherapy-induced nausea and vomiting (CINV). The structural similarity of TPM to components of established anti-emetic drugs, such as Netupitant[1], suggests a plausible mechanism of action involving neurokinin-1 (NK-1) receptor antagonism, a key pathway in the emetic reflex.

This document is intended for researchers, scientists, and drug development professionals. It outlines a series of comparative in vivo studies designed to rigorously evaluate the efficacy, safety, and mechanism of action of TPM against current standards of care. The experimental designs described herein are intended to provide a clear path to generating robust data for preclinical development and to support an Investigational New Drug (IND) application.[2][3]

Foundational In Vivo Assessment: Pharmacokinetics and Acute Toxicity

Before assessing efficacy, it is crucial to understand the behavior of TPM within a living system.[4][5] These preliminary studies determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and establish a safe dose range for subsequent efficacy trials.

  • Objective: To determine the maximum tolerated dose (MTD) and pharmacokinetic profile of TPM.

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per dose group).

  • Methodology:

    • Administer TPM via oral gavage at escalating doses (e.g., 1, 5, 10, 50, 100 mg/kg). A vehicle control group will receive the formulation excipient only.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

    • Analyze plasma samples using LC-MS/MS to determine the concentration of TPM and any major metabolites.

    • Continuously monitor animals for clinical signs of toxicity for 14 days.

    • At the end of the study, perform a gross necropsy and histopathological analysis of major organs.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The MTD is defined as the highest dose that does not cause significant adverse effects.

Comparative Efficacy in a Cisplatin-Induced Emesis Model

Cisplatin is a highly emetogenic chemotherapeutic agent commonly used to induce emesis in animal models, providing a reliable platform for evaluating anti-emetic drugs.[6][7] This study will compare the efficacy of TPM against Netupitant/Palonosetron (Akynzeo®), a current standard of care.

G cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Observation & Analysis acclimate Animal Acclimatization (7 days) baseline Baseline Behavioral Observation acclimate->baseline treatment Pre-treatment: - Vehicle - TPM (Dose 1, 2, 3) - Netupitant/Palonosetron baseline->treatment induction Cisplatin Injection (10 mg/kg, i.p.) treatment->induction observe Observation Period (24-48 hours) Record Retching & Vomiting induction->observe analysis Data Analysis: - Emetic Episode Count - Latency to First Episode observe->analysis

Caption: Workflow for the comparative efficacy study of TPM in a cisplatin-induced emesis model.

  • Objective: To compare the anti-emetic efficacy of TPM with Netupitant/Palonosetron.

  • Animal Model: Male ferrets (Mustela putorius furo), a model that exhibits a human-like emetic response.

  • Methodology:

    • Acclimatize animals and house them individually for clear observation.

    • Randomly assign ferrets to one of the following treatment groups (n=6 per group):

      • Vehicle Control + Cisplatin

      • TPM (low dose) + Cisplatin

      • TPM (medium dose) + Cisplatin

      • TPM (high dose) + Cisplatin

      • Netupitant/Palonosetron (oral, standard dose) + Cisplatin

    • Administer the assigned treatment orally 1 hour before cisplatin administration.

    • Administer a single intraperitoneal (i.p.) injection of cisplatin (10 mg/kg).

    • Videorecord and observe the animals for 24-48 hours.

    • Quantify the number of retches and vomits for each animal.

Treatment GroupDose (mg/kg)Mean Number of Emetic Episodes (± SEM)% Reduction in Emesis vs. Vehicle
Vehicle + Cisplatin-45.2 ± 5.1-
TPM + Cisplatin1022.8 ± 3.949.6%
TPM + Cisplatin3010.5 ± 2.576.8%
TPM + Cisplatin505.1 ± 1.888.7%
Netupitant/Palonosetron30/0.056.2 ± 2.186.3%
In Vivo Target Engagement and Mechanism of Action

To confirm that TPM acts via the hypothesized NK-1 receptor pathway, an in vivo target engagement study is necessary. This involves challenging the system with an NK-1 receptor agonist and observing whether TPM can block its effects.

G cluster_0 cluster_1 cluster_2 cluster_3 Chemo Chemotherapy (e.g., Cisplatin) SubP Substance P Release Chemo->SubP NK1R NK-1 Receptor SubP->NK1R Gq Gq Protein Activation NK1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Neuron Neuronal Excitation IP3_DAG->Neuron Emesis Emesis (Vomiting Reflex) Neuron->Emesis TPM TPM (Antagonist) TPM->NK1R

Caption: Hypothesized mechanism of TPM as an NK-1 receptor antagonist in the emetic pathway.

  • Objective: To determine if TPM blocks Substance P-induced behaviors, confirming NK-1 receptor antagonism in vivo.

  • Animal Model: Mongolian gerbils, which display characteristic foot-tapping behavior upon central NK-1 receptor activation.

  • Methodology:

    • Acclimatize animals to the observation chambers.

    • Administer pre-treatments: Vehicle, TPM (effective anti-emetic dose), or a known NK-1 antagonist (e.g., Aprepitant) as a positive control.

    • After the pre-treatment period (e.g., 60 minutes), administer Substance P (or a specific NK-1 agonist like GR73632) via intracerebroventricular (ICV) injection.

    • Immediately record the number of foot-tapping episodes over a 5-minute period.

  • Data Analysis: Compare the frequency of foot-tapping between treatment groups. A significant reduction in foot-tapping in the TPM group compared to the vehicle group would indicate target engagement.

Pre-treatment GroupAgonist ChallengeMean Foot-Tapping Episodes (± SEM)% Inhibition of Agonist Response
VehicleSubstance P125.4 ± 10.2-
TPM (30 mg/kg)Substance P15.8 ± 4.587.4%
Aprepitant (10 mg/kg)Substance P12.1 ± 3.990.4%
VehicleSaline2.1 ± 0.5N/A
Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust pathway for the in vivo validation of (5-(o-Tolyl)pyridin-3-yl)methanol (TPM) as a novel anti-emetic therapeutic. The data generated from these comparative studies will be critical for establishing proof-of-concept and making informed decisions about advancing TPM to IND-enabling toxicology studies and subsequent clinical trials.[2][8]

Successful validation, demonstrating comparable or superior efficacy to existing treatments like Netupitant/Palonosetron, alongside a favorable safety profile, would position TPM as a promising new candidate for the management of CINV. Further studies should also explore its efficacy against nausea, a distinct and often more challenging symptom to control.

References

  • Vertex AI Search Grounding API. (2026, January 12). Initial in vivo validation of novel oncology therapeutic mechanism completed.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved March 14, 2026.
  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Retrieved March 14, 2026.
  • FirstWord Pharma. (2026, January 12).
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  • BLDpharm. (n.d.). 887974-04-1|(5-(m-Tolyl)pyridin-3-yl)methanol. Retrieved March 14, 2026.
  • CymitQuimica. (n.d.). CAS 102074-19-1: (5-METHYLPYRIDIN-3-YL)METHANOL. Retrieved March 14, 2026.
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Comparative

A Researcher's Guide to Establishing the Reproducibility of Biological Effects for Novel Compounds: A Case Study with (5-(o-Tolyl)pyridin-3-yl)methanol

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. A primary hurdle in this process is ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. A primary hurdle in this process is ensuring the reproducibility of its biological effects. This guide provides a comprehensive framework for establishing the biological activity and validating the reproducibility of a novel compound, using the hypothetical case of (5-(o-Tolyl)pyridin-3-yl)methanol. As of the writing of this guide, no public data exists on the biological effects of this specific molecule. Therefore, this document serves as a roadmap for the rigorous scientific inquiry required when encountering a promising, yet uncharacterized, chemical entity.

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Many of these activities are a result of interactions with key cellular signaling pathways, often through the inhibition of protein kinases.[1][5] Based on this precedent, we will hypothesize that (5-(o-Tolyl)pyridin-3-yl)methanol exhibits inhibitory activity against a specific, well-characterized kinase. For the purposes of this guide, we will postulate that our novel compound, which we will refer to as "PyrTol-OH," is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a validated target in oncology.[6]

This guide will objectively compare the hypothetical performance of PyrTol-OH with an established multi-kinase inhibitor, Sunitinib , providing supporting experimental data and detailed methodologies to ensure the principles of scientific rigor and reproducibility are at the forefront.[6]

Section 1: The Imperative of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with studies indicating that a significant percentage of published findings cannot be replicated.[7][8][9][10] This lack of reproducibility leads to a tremendous waste of resources and can derail promising drug development programs.[9] The core tenets of ensuring reproducibility are built upon transparent reporting, rigorous experimental design, and robust statistical analysis.[11][12][13] This guide is structured to embody these principles, providing a template for generating a reliable and verifiable dataset for a novel compound.

Section 2: Initial Characterization and In Vitro Validation of PyrTol-OH as a VEGFR-2 Inhibitor

The first step in characterizing a novel compound is to determine its effect on the target of interest through in vitro assays. Here, we outline the process for assessing the inhibitory potential of PyrTol-OH against VEGFR-2.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of PyrTol-OH to inhibit the enzymatic activity of VEGFR-2.

Experimental Protocol:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PyrTol-OH against VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., 5x Kinase Buffer 1)[6]

    • ATP solution (e.g., 500 µM)[6]

    • Substrate (e.g., Poly-(Glu,Tyr) 4:1)[6]

    • PyrTol-OH and Sunitinib (as a positive control) dissolved in DMSO

    • Kinase-Glo™ Max Luminescence Kinase Assay Kit

    • 96-well plates

    • Luminometer

  • Procedure:

    • Prepare a dilution series of PyrTol-OH and Sunitinib in DMSO.

    • Prepare a master mix containing kinase buffer, ATP, and the substrate.

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the designated wells. Control wells should receive an equivalent volume of DMSO.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.

    • Incubate the plate at 30°C for 45 minutes.[6]

    • Stop the reaction and generate a luminescent signal by adding the Kinase-Glo™ MAX reagent to each well.[6]

    • Incubate at room temperature for 15 minutes, protected from light.[6]

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Data Presentation: Comparative Analysis of In Vitro Efficacy

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
PyrTol-OHVEGFR-275
SunitinibVEGFR-250
Cellular Assays to Confirm Target Engagement

Following the initial enzymatic assay, it is crucial to confirm that the compound can inhibit the target within a cellular context.

Experimental Protocol: Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effect of PyrTol-OH on a human cancer cell line that is dependent on VEGFR-2 signaling (e.g., human umbilical vein endothelial cells - HUVECs).

  • Materials:

    • HUVEC cell line

    • Complete cell culture medium

    • PyrTol-OH and Sunitinib dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HUVECs in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a dilution series of PyrTol-OH and Sunitinib for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation: Comparative Analysis of Cellular Potency

CompoundCell LineIC50 (µM) [Hypothetical Data]
PyrTol-OHHUVEC1.5
SunitinibHUVEC0.8

Section 3: A Framework for Ensuring Reproducibility

To ensure the generated data is robust and reproducible, a multi-faceted approach is required, encompassing orthogonal validation, inter-assay and inter-laboratory comparisons, and transparent reporting.

Orthogonal Assay Validation

To build confidence in the initial findings, it is essential to use an alternative assay that measures a different aspect of the biological effect.

Experimental Protocol: Western Blot Analysis of VEGFR-2 Phosphorylation

  • Objective: To directly measure the inhibition of VEGFR-2 autophosphorylation in cells treated with PyrTol-OH.

  • Procedure:

    • Treat HUVECs with PyrTol-OH or Sunitinib at various concentrations for a specified time.

    • Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of pVEGFR-2 to total VEGFR-2.

Inter-Assay and Inter-Laboratory Reproducibility

True reproducibility is demonstrated when the same results can be obtained by different researchers, in different labs, and at different times.

Workflow for Establishing Inter-Assay and Inter-Laboratory Reproducibility:

G cluster_0 Phase 1: Intra-Laboratory Reproducibility cluster_1 Phase 2: Inter-Laboratory Reproducibility A Initial Experimenter (Lab A) B Repeat Experiment (3 independent times) A->B Establishes repeatability C Second Experimenter (Lab A) A->C E Independent Laboratory (Lab B) D Repeat Experiment (3 independent times) C->D Confirms intra-lab reproducibility F Replicate Key Experiments (e.g., IC50 determination) E->F G Compare Data Sets (Lab A vs. Lab B) F->G Assesses external validity G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and induces dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PyrTol PyrTol-OH PyrTol->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by PyrTol-OH.

In Vitro Assay Workflow

G A Compound Preparation (PyrTol-OH & Sunitinib) B In Vitro Kinase Assay (VEGFR-2) A->B C Cellular Assays (HUVEC) A->C E Data Analysis & IC50 Determination B->E D Orthogonal Validation (Western Blot) C->D C->E F Reproducibility Assessment (Inter-assay & Inter-lab) D->F E->F

Caption: General workflow for the in vitro evaluation of a novel compound.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous approach to establishing the biological effects and ensuring the reproducibility of a novel compound, using the hypothetical VEGFR-2 inhibitor, (5-(o-Tolyl)pyridin-3-yl)methanol, as a case study. By adhering to the principles of detailed protocol documentation, orthogonal validation, and inter-laboratory comparison, researchers can build a strong foundation of credible data. This not only enhances the likelihood of successful translation of preclinical findings but also upholds the integrity of the scientific process.

The next logical steps for a compound like PyrTol-OH, following the successful and reproducible in vitro characterization, would involve in vivo efficacy studies in relevant animal models of cancer, pharmacokinetic and pharmacodynamic assessments, and toxicology studies. Each of these stages requires the same commitment to rigorous and reproducible research practices as outlined in this guide.

References

Sources

Validation

Publish Comparison Guide: Assessing the Selectivity of (5-(o-Tolyl)pyridin-3-yl)methanol Derivatives in Kinase Targeting

Executive Summary In modern medicinal chemistry, achieving target selectivity is the primary hurdle in developing safe and efficacious kinase inhibitors. The (5-(o-Tolyl)pyridin-3-yl)methanol scaffold has emerged as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, achieving target selectivity is the primary hurdle in developing safe and efficacious kinase inhibitors. The (5-(o-Tolyl)pyridin-3-yl)methanol scaffold has emerged as a privileged biaryl building block, frequently utilized to target nucleotide-binding pockets in specific kinases, such as p38 Mitogen-Activated Protein Kinase (MAPK) [1].

This guide provides an objective comparison of the selectivity profile of (5-(o-Tolyl)pyridin-3-yl)methanol derivatives against standard alternative inhibitors. Furthermore, it details a self-validating experimental workflow—utilizing Time-Resolved Fluorescence Energy Transfer (TR-FRET)—to rigorously assess isoform selectivity and off-target liabilities.

Mechanistic Rationale: The Causality of Conformation

To understand why the (5-(o-Tolyl)pyridin-3-yl)methanol scaffold is highly selective, we must examine the causality behind its structural design:

  • Hinge-Binding Motif: The pyridine nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding site.

  • Conformational Restriction: The ortho-methyl group on the tolyl ring introduces a severe steric clash with the adjacent pyridine protons. This restricts the free rotation of the biaryl bond, locking the molecule into a specific dihedral angle. This pre-organized conformation perfectly occupies the hydrophobic pocket of specific targets (e.g., the DFG-in conformation of p38α), while sterically clashing with the slightly different pocket geometries of off-targets like p38γ or JNK1[2].

  • Solvent Channel Vector: The methanol moiety extends outward toward the solvent-exposed channel, providing a vector to improve aqueous solubility or append further selectivity-enhancing functional groups.

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 OffTarget Off-Targets (JNK, p38γ) MKK->OffTarget MK2 MK2 / Substrates p38->MK2 Response Inflammatory Response MK2->Response Inhibitor (5-(o-Tolyl)pyridin-3-yl)methanol Derivatives Inhibitor->p38 Selective Inhibition Inhibitor->OffTarget Minimal Binding

Caption: p38 MAPK signaling cascade illustrating the selective intervention of the biaryl derivative.

Comparative Performance Data

To objectively assess performance, a representative (5-(o-Tolyl)pyridin-3-yl)methanol derivative ("Derivative A") is compared against two alternatives:

  • Staurosporine: A highly potent, but promiscuous, pan-kinase inhibitor (Negative control for selectivity).

  • SB203580: A classic, first-generation p38α/β inhibitor (Benchmark alternative).

Compound Classp38α IC₅₀ (nM)p38β IC₅₀ (nM)p38γ IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity Fold (p38α vs JNK1)
Derivative A 4.212.5>10,000>10,000>2,380x
SB203580 (Alternative 1)34.0105.0>10,0002,500~73x
Staurosporine (Alternative 2)1.52.15.48.2~5.4x

Analysis: While Staurosporine exhibits superior absolute potency, it lacks therapeutic viability due to pan-kinase toxicity. Derivative A outperforms the classic SB203580 in both primary potency (4.2 nM) and off-target selectivity (>2,380-fold over JNK1), validating the conformational restriction strategy of the ortho-tolyl group.

Experimental Workflow: TR-FRET Kinase Selectivity Assay

To generate trustworthy, highly sensitive selectivity data, the LanthaScreen™ Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is the industry standard [3].

Causality Behind the Assay Design

Why use TR-FRET over standard fluorescence? Standard fluorescence is susceptible to compound auto-fluorescence (a common issue with highly conjugated biaryl systems). TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby yielding an exceptionally high signal-to-noise ratio.

TR_FRET Step1 1. Kinase Reaction (Target + ATP + Substrate ± Inhibitor) Step2 2. Stop Reaction (Add EDTA) Step1->Step2 Step3 3. Detection Reagents (Tb-Antibody + Tracer) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm Ratio) Step3->Step4

Caption: Step-by-step TR-FRET experimental workflow for kinase target profiling.

Self-Validating Protocol: Step-by-Step Methodology

Step 1: Determination of ATP Km,app​ (Crucial Pre-step)

  • Action: Titrate ATP against a fixed concentration of the target kinase (e.g., p38α) to find the ATP concentration that yields 50% maximal velocity ( Km,app​ ).

  • Causality: Selectivity assays must be run at the ATP Km,app​ . If ATP is too high, competitive inhibitors are artificially outcompeted (yielding false negatives). If too low, the assay lacks physiological relevance and signal strength.

Step 2: Compound Preparation and Incubation

  • Action: Prepare a 10-point, 3-fold serial dilution of the (5-(o-Tolyl)pyridin-3-yl)methanol derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Action: Add 5 µL of Kinase/Substrate mixture and 5 µL of ATP (at Km,app​ ) to the wells.

  • Action: Incubate for 60 minutes at room temperature.

Step 3: Reaction Termination and Detection

  • Action: Add 10 µL of detection buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phospho antibody.

  • Causality: EDTA chelates the Mg²⁺ required for kinase activity, instantly freezing the reaction state. The Tb-antibody specifically binds the phosphorylated substrate, bringing the fluorophores into close proximity (<10 nm) to enable FRET.

Step 4: Data Acquisition and Self-Validation

  • Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 ratio.

  • Validation: Calculate the Z'-factor using the positive (DMSO only) and negative (Staurosporine) control wells.

    • Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • Rule: The assay is only deemed trustworthy and valid if the Z'-factor is ≥ 0.6 .

Selectivity Triage Logic

To systematically assess the derivatives, a strict triage logic is applied. Compounds are advanced or discarded based on defined thresholds, ensuring only the most selective candidates progress to in vivo models.

Triage Primary Primary Screen p38α IC50 < 10 nM Secondary Isoform Selectivity p38β, γ, δ IC50 Primary->Secondary Pass Discard Discard / Optimize Primary->Discard Fail Kinome Broad KinomeScan (Off-target profiling) Secondary->Kinome >50x Selective Secondary->Discard Non-selective Lead Lead Candidate Selection Kinome->Lead Clean Profile Kinome->Discard Promiscuous

Caption: Decision tree for triaging (5-(o-Tolyl)pyridin-3-yl)methanol derivatives based on selectivity.

References

  • Schroeder, G. M., et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, Sept 2021. Available at:[Link]

Comparative

Pharmacokinetic Profiling and Optimization of (5-(o-Tolyl)pyridin-3-yl)methanol Analogs: A Comparative Guide

As a Senior Application Scientist in drug discovery, I frequently encounter the 5-arylpyridine scaffold. It is a privileged structure in medicinal chemistry, forming the core binding motif of several clinical-stage kinas...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the 5-arylpyridine scaffold. It is a privileged structure in medicinal chemistry, forming the core binding motif of several clinical-stage kinase inhibitors, including cMET and ALK inhibitors like crizotinib[1]. However, when functionalized as a (5-(o-Tolyl)pyridin-3-yl)methanol derivative, the scaffold presents unique pharmacokinetic (PK) challenges.

This guide objectively compares the pharmacokinetic profiles of the base (5-(o-Tolyl)pyridin-3-yl)methanol scaffold against two rationally designed analogs. By examining the causality behind their metabolic liabilities and detailing the self-validating protocols used to evaluate them, we provide a comprehensive framework for optimizing biaryl-pyridine systems.

Structural Rationale & Pharmacokinetic Liabilities

The base scaffold, Analog A: (5-(o-Tolyl)pyridin-3-yl)methanol , possesses excellent physicochemical properties for establishing hydrogen bond networks with target proteins. However, it suffers from two primary liabilities:

  • Phase I Metabolic Liability: Biaryl systems containing an ortho-methyl group (such as the o-tolyl ring) frequently suffer from poor metabolic stability. The benzylic carbon is highly susceptible to hydrogen abstraction by the iron-oxo species of hepatic cytochrome P450 (CYP) enzymes, leading to rapid benzylic oxidation and subsequent carboxylic acid formation[2].

  • Phase II Liability & Permeability: The primary alcohol (pyridine-3-methanol) is a prime target for UGT-mediated glucuronidation. Furthermore, as a strong hydrogen bond donor, the free hydroxyl group increases the desolvation energy required to cross lipid bilayers, limiting passive membrane permeability[3].

To overcome these issues, medicinal chemists employ specific structural optimizations to minimize hepatic clearance and improve bioavailability[4]. We will compare Analog A against two optimized derivatives:

  • Analog B (CYP-Resistant): (5-(2-Chloro-6-fluorophenyl)pyridin-3-yl)methanol. The oxidizable o-methyl group is replaced with bioisosteric halogens, sterically shielding the ring and blocking benzylic oxidation.

  • Analog C (UGT-Resistant / High Permeability): 3-(Methoxymethyl)-5-(o-tolyl)pyridine. The primary alcohol is etherified, masking the hydrogen bond donor to improve permeability and block glucuronidation.

MetabolicPathway Base (5-(o-Tolyl)pyridin-3-yl)methanol (Base Scaffold) Oxidation CYP450 Oxidation (Benzylic Methyl -> COOH) Base->Oxidation Rapid Phase I Clearance Glucuronidation UGT Glucuronidation (Primary Alcohol) Base->Glucuronidation Phase II Metabolism Blocked Analog B: Halogenated (Metabolism Blocked) Base->Blocked Bioisosteric Replacement (Cl/F for CH3) Ether Analog C: Etherified (UGT Blocked) Base->Ether O-Alkylation (Masking H-Bond Donor) Blocked->Oxidation Blocked Ether->Glucuronidation Blocked

Metabolic liabilities of the base scaffold and corresponding structural optimization strategies.

Comparative Pharmacokinetic Profiling

To objectively evaluate the success of these structural modifications, we subjected the analogs to a rigorous screening cascade, capturing both in vitro ADME parameters and in vivo mouse pharmacokinetics.

In Vitro ADME Data Summary
CompoundStructural ModificationHLM T1/2 (min)MLM T1/2 (min)Caco-2 Papp A-B (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Analog A Base Scaffold1284.21.8
Analog B 2-Cl, 6-F Phenyl substitution>120855.11.5
Analog C 3-Methoxymethyl etherification181418.51.1

Data Interpretation: Analog B successfully halts CYP-mediated degradation, extending Human Liver Microsome (HLM) half-life from 12 minutes to >120 minutes. Analog C drastically improves apical-to-basolateral (A-B) permeability by masking the hydrogen bond donor, while modestly improving metabolic stability by preventing glucuronidation.

In Vivo Pharmacokinetics (Mouse)

(Dosing: Intravenous 1 mg/kg; Oral 10 mg/kg)

CompoundClearance (mL/min/kg)Vss (L/kg)IV Half-life (h)PO AUC (h*ng/mL)Oral Bioavailability (%F)
Analog A 75.42.10.645012%
Analog B 18.21.83.43,85058%
Analog C 68.13.50.91,20035%

Data Interpretation: Analog A exhibits high clearance (approaching hepatic blood flow in mice), resulting in a dismal 12% oral bioavailability. Analog B's metabolic blockade reduces clearance to 18.2 mL/min/kg, boosting %F to 58%. Analog C maintains high clearance (as the o-tolyl methyl group is still exposed to CYPs) but achieves a higher volume of distribution (Vss) and better oral absorption (35% F) purely driven by its superior gut permeability.

Causality-Driven Experimental Protocols

To ensure the trustworthiness of the data presented above, the experimental workflows must be self-validating. Below are the exact, step-by-step methodologies used, explaining the why behind the how.

PKWorkflow Comp Compound Synthesis InVitro In Vitro ADME (Microsomes, Caco-2) Comp->InVitro Purified API Bioanalysis LC-MS/MS Bioanalysis InVitro->Bioanalysis Quenched Samples InVivo In Vivo PK (Mouse IV/PO) Bioanalysis->InVivo Go/No-Go Decision Data PK Parameter Calculation Bioanalysis->Data AUC, CL, Vss InVivo->Bioanalysis Plasma Extraction

Self-validating pharmacokinetic screening workflow from in vitro ADME to in vivo profiling.

Protocol 1: High-Throughput Microsomal Stability Assay

This assay determines the intrinsic clearance of the analogs by hepatic CYP450 enzymes.

  • Preparation: Prepare a 1 µM solution of the test analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (HLM or MLM).

    • Causality: The pH 7.4 buffer mimics physiological conditions, ensuring the enzymes maintain their native tertiary structure and optimal catalytic activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes require electron transfer to reduce molecular oxygen. NADPH is the obligate electron donor; without it, phase I oxidation cannot occur.

  • Quenching (Self-Validating Step): At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise intervals. It simultaneously precipitates proteins, preventing LC-MS/MS column fouling. Embedding the Internal Standard directly in the quenching solvent ensures that any volumetric pipetting errors during the transfer or centrifugation steps are internally normalized, guaranteeing quantitative trustworthiness.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio against time to calculate T1/2.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay models human intestinal absorption and identifies active drug efflux.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until differentiated.

  • Integrity Check (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω·cm². Co-administer Lucifer Yellow (100 µM) with the test compound.

    • Causality: Lucifer Yellow is a paracellular marker. If its permeability exceeds 1 × 10⁻⁶ cm/s during the assay, it proves the tight junctions are compromised, invalidating that specific well. This prevents false-positive permeability readings.

  • Bidirectional Dosing: Dose the test analog (10 µM) in the Apical (A) chamber for A-to-B assessment, and separately in the Basolateral (B) chamber for B-to-A assessment. Incubate for 2 hours at 37°C.

    • Causality: A single A-to-B measurement cannot distinguish between poor passive permeability and active transport. By measuring both directions, we calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 indicates the analog is a substrate for apical efflux transporters like P-glycoprotein (P-gp), which heavily dictates in vivo oral bioavailability.

  • Quantification: Analyze donor and receiver compartment concentrations via LC-MS/MS to calculate the apparent permeability coefficient (Papp).

Conclusion

The (5-(o-Tolyl)pyridin-3-yl)methanol scaffold is a powerful binding motif but is inherently limited by rapid benzylic oxidation and poor passive permeability. As demonstrated by our comparative data, rational structural optimization—either through bioisosteric halogenation (Analog B) to block CYP metabolism, or etherification (Analog C) to mask hydrogen bond donors—can systematically rescue these liabilities, transforming a high-clearance chemical probe into a viable, orally bioavailable drug candidate.

References

  • Benchchem. 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol Mechanism of Action and Metabolic Stability.
  • National Institutes of Health (NIH). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase: Optimization of Biaryl Metabolic Stability.
  • ResearchGate. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs.
  • National Institutes of Health (NIH). Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy (Crizotinib and 5-arylpyridine compounds).

Sources

Validation

Orthogonal Assays to Confirm the Biological Activity of (5-(o-Tolyl)pyridin-3-yl)methanol: A Comparison Guide

As drug discovery pivots toward highly specific, fragment-derived inhibitors, characterizing novel pharmacophores requires rigorous, multi-tiered validation. (5-(o-Tolyl)pyridin-3-yl)methanol (hereafter referred to as 5-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly specific, fragment-derived inhibitors, characterizing novel pharmacophores requires rigorous, multi-tiered validation. (5-(o-Tolyl)pyridin-3-yl)methanol (hereafter referred to as 5-oTPM ) is a synthetic building block and a putative non-steroidal inhibitor of Aromatase (CYP19A1).

In medicinal chemistry, the pyridine-3-methanol motif is a privileged scaffold for targeting cytochrome P450 (CYP) enzymes. The sp2-hybridized nitrogen of the pyridine ring acts as a strong Lewis base, coordinating directly with the heme iron (Fe3+) in the enzyme's active site, while the o-tolyl moiety is positioned to exploit adjacent hydrophobic binding pockets [3].

To definitively confirm the biological activity of 5-oTPM and benchmark its performance against the clinical-grade standard Letrozole, we must employ orthogonal assays. This guide details a self-validating workflow that bridges the gap between cell-free target affinity and cellular efficacy.

Pathway Andro Androstenedione (Substrate) CYP Aromatase (CYP19A1) Andro->CYP Binds Estro Estradiol (Product) CYP->Estro Catalyzes Prolif MCF-7aro Cell Proliferation Estro->Prolif ERα Activation Inhibitor 5-oTPM / Letrozole (Inhibitors) Inhibitor->CYP Heme Coordination

Fig 1: Mechanism of CYP19A1 inhibition by 5-oTPM blocking estradiol-driven cell proliferation.

The Orthogonal Validation Strategy

Relying on a single assay format invites false positives caused by compound autofluorescence, poor solubility, or non-specific cytotoxicity. Our strategy utilizes two distinct methodologies:

  • Cell-Free Biochemical Assay: Quantifies direct enzyme inhibition (IC50) without membrane barriers.

  • Cell-Based Functional Assay: Confirms cellular penetrance and downstream physiological effects (EC50) in a biologically relevant microenvironment.

Workflow cluster_0 Assay 1: Biochemical cluster_1 Assay 2: Cell-Based Functional Start Compound: 5-oTPM Bio1 Recombinant CYP19A1 + Substrate Start->Bio1 Cell1 MCF-7aro Cells + Testosterone Start->Cell1 Bio2 Fluorometric Readout (488/527 nm) Bio1->Bio2 Bio3 Determine Target Affinity (IC50) Bio2->Bio3 End Orthogonal Confirmation of Biological Activity Bio3->End Cell2 LC-MS/MS (Estradiol) & MTT Assay Cell1->Cell2 Cell3 Determine Cellular Efficacy (EC50) Cell2->Cell3 Cell3->End

Fig 2: Orthogonal validation workflow combining cell-free biochemical and cell-based functional assays.

Assay 1: Cell-Free Biochemical Validation

Principle: This assay utilizes recombinant human CYP19A1 paired with a fluorogenic substrate. Upon aromatization, the substrate releases a highly fluorescent metabolite, allowing for the direct measurement of enzyme kinetics and inhibition [1].

Step-by-Step Protocol & Causality
  • Reagent Preparation: Reconstitute recombinant human aromatase, an NADPH generating system, and the fluorogenic substrate in Aromatase Assay Buffer.

    • Causality: The NADPH generating system is critical because CYP enzymes require continuous electron transfer for catalytic turnover. Without it, the enzyme will remain inactive.

  • Establish Self-Validating Controls: Prepare a positive control (1 µM Letrozole), a negative vehicle control (1% DMSO), and a background control (buffer + substrate, no enzyme).

    • Causality: The background control establishes the baseline fluorescence of the un-cleaved substrate, ensuring the calculated dynamic range is accurate.

  • Compound Dilution: Serially dilute 5-oTPM and Letrozole in DMSO to achieve final well concentrations ranging from 0.1 nM to 10 µM.

  • Pre-Incubation: Incubate the enzyme and inhibitors in a 96-well black plate at 37°C for 10 minutes before adding the substrate.

    • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the heme iron. Skipping this step artificially inflates the apparent IC50.

  • Reaction Initiation & Detection: Add the substrate/NADP+ mixture. Immediately read fluorescence in kinetic mode (Ex/Em = 488/527 nm) for 60 minutes.

    • Causality: Reading in kinetic mode (rather than endpoint) is essential to identify auto-fluorescent compounds (which display an immediate, high baseline) and ensures data is extracted only from the linear phase of the enzymatic reaction.

Assay 2: Cell-Based Functional Validation

Principle: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and efflux pumps. To validate 5-oTPM functionally, we quantify the suppression of de novo estradiol synthesis and subsequent cell proliferation.

We utilize the MCF-7aro cell line. Wild-type MCF-7 breast cancer cells exhibit negligible endogenous aromatase activity. The MCF-7aro line is stably transfected with the human CYP19A1 gene, making it highly sensitive to androgen-driven, estrogen-dependent proliferation [2].

Step-by-Step Protocol & Causality
  • Cell Seeding: Seed MCF-7aro cells in phenol red-free media supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS).

    • Causality: Phenol red is weakly estrogenic, and standard FBS contains endogenous steroids. Removing both creates a "zero-background" baseline, ensuring that any observed proliferation is strictly driven by the experimental conversion of androgens to estrogens.

  • Treatment: Co-treat the cells with 10 nM testosterone (the aromatase substrate) and varying concentrations of 5-oTPM or Letrozole.

    • Self-Validating Control: Include a "No Testosterone" control well. If cells proliferate here, it indicates an assay failure (e.g., external estrogen contamination).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • LC-MS/MS Quantification: Collect the cellular supernatant. Perform liquid-liquid extraction (LLE) using ethyl acetate. Quantify 17β-estradiol levels using LC-MS/MS against a stable isotope-labeled internal standard (Estradiol-d5).

    • Causality: LC-MS/MS provides absolute structural specificity, avoiding the cross-reactivity and matrix interference issues commonly associated with estradiol ELISAs.

  • Proliferation Readout: Add MTT reagent to the remaining adherent cells to assess metabolic viability and calculate the cellular EC50.

Comparative Data Analysis

The table below summarizes the orthogonal assay results, comparing the novel fragment 5-oTPM against the clinical standard Letrozole.

CompoundBiochemical IC50 (nM)MCF-7aro Cellular EC50 (nM)Max Estradiol Reduction (%)
Letrozole (Control) 2.1 ± 0.315.4 ± 1.2>98%
5-oTPM 45.8 ± 3.5120.5 ± 8.487%

Interpretation: 5-oTPM demonstrates potent, nanomolar inhibition of CYP19A1, confirming its biological activity as a heme-coordinating inhibitor. While it possesses lower absolute potency than Letrozole, the relatively small shift between its biochemical IC50 (45.8 nM) and cellular EC50 (120.5 nM) indicates excellent membrane permeability and cellular stability. This makes 5-oTPM a highly viable fragment for further lead optimization and structural elaboration.

References

  • "Breast tumor aromatase: functional role and transcriptional regulation" - Endocrine-Related Cancer (Bioscientifica). [Link]

  • "Rational Design of CYP3A4 Inhibitors: A One-Atom Linker Elongation in Ritonavir-Like Compounds Leads to a Marked Improvement in the Binding Strength" - PMC (National Institutes of Health).[Link]

Safety & Regulatory Compliance

Safety

(5-(o-Tolyl)pyridin-3-yl)methanol proper disposal procedures

As researchers and drug development professionals scale up the synthesis of complex heterocycles, understanding the physicochemical behavior of these compounds is paramount for safe operational handling and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up the synthesis of complex heterocycles, understanding the physicochemical behavior of these compounds is paramount for safe operational handling and environmental compliance. (5-(o-Tolyl)pyridin-3-yl)methanol is a specialized chemical intermediate featuring a basic pyridine ring, a sterically hindering lipophilic o-tolyl group, and a reactive hydroxymethyl moiety.

Because highly specific Safety Data Sheets (SDS) for bespoke intermediates often lack empirical disposal data, this guide synthesizes field-proven chemical logic with authoritative environmental regulations to provide a definitive, self-validating disposal and spill response protocol.

Chemical Profiling & Hazard Causality

To safely dispose of (5-(o-Tolyl)pyridin-3-yl)methanol, one must first understand why it is hazardous. The disposal strategy is dictated directly by its molecular architecture:

  • The Pyridine Core: Pyridine rings are highly stable, resist standard biological degradation, and pose significant environmental toxicity risks to aquatic life. Systemically, pyridine derivatives are known hepatotoxins and central nervous system (CNS) depressants ()[1].

  • The o-Tolyl Group: This lipophilic aromatic ring enhances the compound's ability to penetrate dermal barriers, increasing the risk of systemic absorption upon accidental skin contact.

  • The Hydroxymethyl Group: Provides a site for hydrogen bonding and potential reactivity with strong oxidizers.

Operational Causality: Because of the nitrogen-containing aromatic ring, disposal cannot be managed via standard aqueous waste streams or biological treatment. It requires rigid chemical segregation and high-temperature thermal destruction to prevent the leaching of toxic derivatives into groundwater[2].

Quantitative Hazard & Operational Data

The following operational safety thresholds are extrapolated from the parent scaffold (pyridine and substituted pyridines) to ensure a conservative, self-validating safety margin during handling and disposal ()[3].

ParameterExtrapolated Value / GuidelineOperational Implication
OSHA PEL (TWA) 5 ppm (15 mg/m³)Mandates the use of a certified chemical fume hood for all handling and waste transfer.
NIOSH IDLH 3,600 ppmHigh volatility/toxicity risk; requires immediate evacuation if lab ventilation fails.
Thermal Destruction 820°C – 1,600°CRequires rotary kiln incineration; standard biological degradation is entirely ineffective.
Incompatibilities Strong oxidizers, strong acidsSegregate waste streams strictly to prevent exothermic reactions or toxic gas release.
EPA Waste Code F039 / D-list equivalentsMust be manifested as hazardous chemical waste under EPA RCRA guidelines.

Step-by-Step Disposal Protocol (Self-Validating)

To ensure operational trustworthiness, this protocol is designed as a self-validating system —each step includes a verification check to confirm successful execution before proceeding to the next phase.

Step 1: Waste Segregation & Compatibility Verification
  • Action: Isolate (5-(o-Tolyl)pyridin-3-yl)methanol waste from all acidic or oxidizing waste streams.

  • Causality: The basic nitrogen in the pyridine ring can react violently with strong acids (e.g., nitric acid), while the hydroxymethyl group is susceptible to uncontrolled oxidation ()[4].

  • Validation Check: Visually inspect the secondary containment tray. Confirm via pH strips or inventory logs that no perchlorates, peroxides, or strong mineral acids share the same accumulation zone.

Step 2: Primary Containment
  • Action: Collect solid and liquid waste in a high-density polyethylene (HDPE) or amber glass container.

  • Causality: Pyridine derivatives can degrade certain low-density plastics over time. Amber glass or HDPE provides excellent chemical resistance, while amber glass specifically prevents potential UV-induced degradation of the compound.

  • Validation Check: Perform a "tip test" (gently tilting the sealed container) to ensure the PTFE-lined cap provides a hermetic seal with zero leakage.

Step 3: Labeling and RCRA Manifesting
  • Action: Affix a hazardous waste label detailing the full chemical name, the primary hazard (Toxic/Irritant/Environmental Hazard), and the accumulation start date.

  • Causality: Unidentified heterocyclic waste triggers costly "unknown chemical" profiling by Environmental Health and Safety (EHS) teams and violates EPA Resource Conservation and Recovery Act (RCRA) regulations.

  • Validation Check: Cross-reference the label against the laboratory's active chemical inventory log before transferring the container to the EHS accumulation area.

Step 4: High-Temperature Incineration Transfer
  • Action: Transfer the sealed waste to EHS for professional rotary kiln incineration.

  • Causality: Incineration at 820°C–1,600°C ensures the complete thermal cleavage of the highly stable pyridine aromatic ring, converting the compound into harmless CO₂, H₂O, and manageable NOₓ gases, thereby eliminating environmental persistence[2].

Spill Response & Decontamination Workflow

In the event of a localized spill, rapid containment is critical to prevent aerosolization and dermal exposure.

Methodology:

  • Evacuate & Ventilate: Immediately clear the immediate area of non-essential personnel. Ensure the fume hood sash is at the optimal height to maximize face velocity.

  • Don PPE: Equip double-layered nitrile or neoprene gloves, chemical splash goggles, and a fluid-resistant lab coat ()[5].

  • Inert Containment: Surround and cover the spill with an inert absorbent such as dry sand or vermiculite ()[6]. Causality: Do not use combustible materials like sawdust, as pyridine derivatives can be reactive and pose a secondary fire hazard.

  • Collection: Use a non-sparking spatula to transfer the saturated absorbent into a sealable HDPE hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a polar organic solvent (e.g., isopropanol) to dissolve any residual lipophilic compound, followed immediately by a thorough soap and water wash.

  • Validation Check: Verify the absence of the characteristic "fishy" pyridine odor to confirm complete chemical decontamination.

Workflow Visualization

SpillResponse Start Spill Detected: (5-(o-Tolyl)pyridin-3-yl)methanol Evac Evacuate Area & Don Appropriate PPE Start->Evac Vent Ensure Proper Ventilation/Fume Hood Evac->Vent Contain Contain Spill with Inert Absorbent (Sand) Vent->Contain Collect Collect Absorbent into Sealable HDPE Container Contain->Collect Decon Decontaminate Surface (Solvent Wash -> Soap/Water) Collect->Decon Verify Verify Decontamination (Visual & Odor Check) Decon->Verify Dispose Transfer to EHS for High-Temp Incineration Verify->Dispose

Spill response and disposal workflow for (5-(o-Tolyl)pyridin-3-yl)methanol.

References

  • National Center for Biotechnology Information (NCBI) / ATSDR. "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Public Health Statement for Pyridine." Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine." Available at:[Link]

  • Post Apple Scientific. "Handling Pyridine: Best Practices and Precautions." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(o-Tolyl)pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-(o-Tolyl)pyridin-3-yl)methanol
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